2-Chloro-4-morpholinobenzoic acid
Description
Properties
IUPAC Name |
2-chloro-4-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCOZBPUPGTLME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377014 | |
| Record name | 2-Chloro-4-(morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175153-55-6 | |
| Record name | 2-Chloro-4-(morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Chloro-4-morpholinobenzoic Acid
CAS Number: 175153-55-6
This technical guide provides a comprehensive overview of 2-Chloro-4-morpholinobenzoic acid, a molecule of interest for researchers, scientists, and drug development professionals. This document outlines its physicochemical properties, a detailed synthesis protocol, and its potential biological activity, with a focus on its role as an antiproliferative agent.
Core Data Summary
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 175153-55-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₁H₁₂ClNO₃ | [3][4] |
| Molecular Weight | 241.67 g/mol | [3][4] |
| Melting Point | 188.5-192°C | [4] |
| Boiling Point (Predicted) | 447.4 ± 45.0 °C | [4] |
| Density (Predicted) | 1.363 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 3.61 ± 0.25 | [4] |
| Storage Temperature | 2-8°C | [4] |
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process starting from commercially available 2-chloro-4-nitrobenzoic acid. The following protocol is based on established methodologies for the synthesis of related 2-morpholinobenzoic acid derivatives.
Experimental Protocol: Synthesis of this compound
This protocol outlines a potential synthetic route. Researchers should adapt and optimize the conditions as needed based on laboratory-specific equipment and reagents.
Step 1: Synthesis of 2-morpholino-4-nitrobenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-4-nitrobenzoic acid (1.0 eq), morpholine (2.5 eq), and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the mixture with a suitable acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Reduction of the nitro group to an amine
-
Reaction Setup: Dissolve the 2-morpholino-4-nitrobenzoic acid (1.0 eq) from the previous step in a suitable solvent such as ethanol or methanol in a flask.
-
Reduction: Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reaction Conditions: If using SnCl₂, the reaction is typically stirred at room temperature or with gentle heating. For catalytic hydrogenation, the reaction is stirred under a hydrogen balloon at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: For the SnCl₂ reduction, quench the reaction and adjust the pH to be basic to precipitate the tin salts, which are then filtered off. The filtrate is then acidified to precipitate the product. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting product, 4-amino-2-morpholinobenzoic acid, can be purified by recrystallization.
Step 3: Diazotization and Chlorination (Sandmeyer Reaction)
Note: This is a hypothetical final step to yield the target compound. The direct precursor from the above steps is an amino-substituted benzoic acid. To obtain the chloro-substituted final product as per the CAS number, a different synthetic strategy starting with a different precursor would be necessary. The synthesis described in the literature for related compounds focuses on derivatives of the amino group, not its replacement.
For the synthesis of the titled compound, a more direct route starting from a precursor already containing the chloro and morpholino groups in the desired positions would be more efficient. The protocol above describes the synthesis of a related scaffold that is often used in the development of similar bioactive molecules.
Biological Activity and Mechanism of Action
Derivatives of 2-morpholinobenzoic acid have been investigated for their antiproliferative activity against various cancer cell lines. These compounds have been identified as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell signaling and proliferation.[1][7][8][9][10]
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines, such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer), in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Protocol: PC-PLC Inhibition Assay (Amplex Red Assay)
-
Assay Principle: The Amplex® Red reagent is used to detect hydrogen peroxide generated in an enzyme-coupled reaction. PC-PLC hydrolyzes phosphatidylcholine to produce phosphocholine and diacylglycerol. In the coupled reaction, choline is oxidized by choline oxidase to produce betaine and H₂O₂. H₂O₂ in the presence of horseradish peroxidase (HRP) reacts with Amplex® Red to produce the fluorescent product resorufin.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), PC-PLC enzyme, choline oxidase, HRP, and the substrate lysophosphatidylcholine (LPC).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture and pre-incubate for a short period.
-
Initiation and Measurement: Initiate the reaction by adding the Amplex® Red reagent. Monitor the increase in fluorescence over time using a fluorescence microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value for PC-PLC inhibition.
Signaling Pathway
The primary proposed mechanism of action for 2-morpholinobenzoic acid derivatives is the inhibition of PC-PLC. PC-PLC is a key enzyme in the phosphoinositide signaling pathway, which is frequently dysregulated in cancer.[7][8][9][10] Inhibition of PC-PLC can disrupt downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.
Caption: Simplified PC-PLC signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound.
Caption: General workflow from synthesis to biological evaluation of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. 175153-55-6 | MFCD03425732 | 2-Chloro-4-(4-morpholinyl)benzoic acid [aaronchem.com]
- 3. CAS 175153-55-6 | 4H58-5-9M | MDL MFCD03425732 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. 2-CHLORO-4-MORPHOLINOBENZENECARBOXYLIC ACID CAS#: 175153-55-6 [amp.chemicalbook.com]
- 5. 175153-55-6|this compound|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. mdpi.com [mdpi.com]
- 8. scientificarchives.com [scientificarchives.com]
- 9. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of 2-Chloro-4-morpholinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-morpholinobenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable intermediate in organic synthesis. Its structural features, including a chlorinated benzene ring, a carboxylic acid group, and a morpholine moiety, make it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Understanding the fundamental physical properties of this compound is critical for its effective handling, characterization, and application in further research and development. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, details standard experimental protocols for their determination, and presents a logical workflow for its synthesis.
Core Physical and Chemical Properties
The physical properties of this compound are summarized in the table below. It is important to note that several of these values are predicted based on computational models, as is common for specialized chemical intermediates.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ClNO₃ | [1][2] |
| Molecular Weight | 241.67 g/mol | [2] |
| Melting Point | 188.5-192 °C | [2] |
| Boiling Point | 447.4 ± 45.0 °C (Predicted) | [2] |
| Density | 1.363 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.61 ± 0.25 (Predicted) | [2] |
| XlogP | 2.0 (Predicted) | [3] |
| Storage Temperature | 2-8 °C | [2] |
Experimental Protocols
While specific experimental documentation for this compound is not publicly available, the following are detailed, standard methodologies for determining the key physical properties of a solid carboxylic acid of this type.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity.[4] A sharp melting range typically signifies a high-purity compound.[4]
Methodology: Capillary Method [5]
-
Sample Preparation: A small amount of dry this compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder and the tube is tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[4][5]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb.[6] This assembly is then placed in a melting point apparatus (such as a Thiele tube or a digital Mel-Temp apparatus) containing a heat-transfer fluid like paraffin oil.[5][6]
-
Heating and Observation: The apparatus is heated gradually, with the temperature rise slowed to approximately 1-2 °C per minute as the expected melting point approaches.[7]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted into a clear liquid. This range is reported as the melting point.[4] For a pure compound, this range should be narrow.[4]
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it represents the pH at which the acid is 50% ionized.
Methodology: Potentiometric Titration [8]
-
Solution Preparation: A precise mass of this compound (e.g., to make a ~0.01 M solution) is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or DMSO to ensure solubility. A standardized solution of a strong base, such as 0.1 M NaOH, is prepared.[9]
-
Titration Setup: The acid solution is placed in a beaker with a magnetic stir bar. A calibrated pH electrode is immersed in the solution, connected to a pH meter. The NaOH solution is placed in a burette.[10]
-
Titration Procedure: The NaOH solution is added to the stirred acid solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[8]
-
Data Analysis: The pH is plotted against the volume of NaOH added. The equivalence point is identified as the point of steepest inflection on the resulting titration curve.[10] The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) is determined. The pH at this half-equivalence point is equal to the pKa of the acid.[10][11]
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption and distribution. The shake-flask method is the traditional and most reliable technique for its measurement.[12]
Methodology: Shake-Flask Method [12][13]
-
Phase Preparation: Equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are combined and shaken vigorously to pre-saturate each phase with the other. The phases are then allowed to separate completely.[13]
-
Sample Preparation: A known amount of this compound is dissolved in the 1-octanol phase.
-
Partitioning: The octanol solution is combined with the aqueous phase in a separatory funnel. The funnel is shaken for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[12] The mixture is then left to stand until the two phases are clearly separated.[14]
-
Concentration Measurement: A sample is carefully taken from each phase. The concentration of the compound in both the 1-octanol and the aqueous phase is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Conclusion
This technical guide provides a summary of the key physical properties of this compound, offering valuable data for professionals in chemical research and development. The detailed experimental protocols, while generalized, offer a robust framework for the empirical determination of these properties. The proposed synthesis workflow illustrates a viable route for its preparation. A thorough understanding of these characteristics is essential for the successful utilization of this compound as an intermediate in the synthesis of novel chemical entities.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. 2-CHLORO-4-MORPHOLINOBENZENECARBOXYLIC ACID CAS#: 175153-55-6 [amp.chemicalbook.com]
- 3. PubChemLite - 2-chloro-4-(morpholin-4-yl)benzoic acid hydrochloride (C11H12ClNO3) [pubchemlite.lcsb.uni.lu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Experiment to Determine the Melting Point of Benzoic Acid Requirements: .. [askfilo.com]
- 6. quora.com [quora.com]
- 7. Melting Point determination- Acetanilide, Benzoic Acid and Salicylic Acid | PPTX [slideshare.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. pennwest.edu [pennwest.edu]
- 10. web.williams.edu [web.williams.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 15. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-morpholinobenzoic Acid from 2-chloro-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-morpholinobenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and drug development. Its structure, incorporating a morpholine moiety, is a common feature in various biologically active compounds. This guide provides a comprehensive overview of a reliable two-step synthesis route starting from the readily available 2-chloro-4-nitrobenzoic acid. The synthesis involves the reduction of a nitro group followed by a nucleophilic aromatic substitution. This document outlines detailed experimental protocols, presents quantitative data for each step, and includes graphical representations of the experimental workflow to aid in laboratory-scale synthesis.
Overall Synthesis Scheme
The synthesis of this compound is achieved in two main steps:
-
Reduction: The nitro group of 2-chloro-4-nitrobenzoic acid is reduced to an amino group to yield 4-amino-2-chlorobenzoic acid.
-
Nucleophilic Aromatic Substitution: The resulting 4-amino-2-chlorobenzoic acid undergoes a copper-catalyzed nucleophilic aromatic substitution (Ullmann condensation) with morpholine to afford the final product.
Figure 1: Overall synthesis scheme.
Step 1: Reduction of 2-chloro-4-nitrobenzoic acid to 4-amino-2-chlorobenzoic acid
This initial step can be accomplished through various methods, with catalytic hydrogenation and chemical reduction being the most common and effective.
Quantitative Data for Reduction Methods
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Melting Point of Product (°C) |
| Chemical Reduction | Tin(II) chloride dihydrate (SnCl₂·2H₂O), conc. HCl | Ethanol | Reflux | 1-2 hours | >90 | 214-217 |
| Catalytic Hydrogenation | H₂ gas, 10% Palladium on carbon (Pd/C) | Ethanol/Water | Room Temperature | 2-4 hours | >95 | 214-217 |
Experimental Protocols
Protocol 1: Chemical Reduction using Tin(II) Chloride
This protocol is a classic and reliable method for the reduction of aromatic nitro compounds.
Materials:
-
2-chloro-4-nitrobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (40%)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-4-nitrobenzoic acid (1 equivalent) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 1-2 hours), cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a 40% sodium hydroxide solution until a pH of 8-9 is reached. This will precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield 4-amino-2-chlorobenzoic acid as a solid. The crude product can be recrystallized from an ethanol/water mixture if necessary.
Protocol 2: Catalytic Hydrogenation using Palladium on Carbon
This method is a cleaner alternative to the tin reduction, avoiding the generation of heavy metal waste.
Materials:
-
2-chloro-4-nitrobenzoic acid
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Ethanol or Methanol
-
Water
-
Hydrogen gas (H₂) supply
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Celite® or other filtration aid
Procedure:
-
To a hydrogenation vessel, add 2-chloro-4-nitrobenzoic acid (1 equivalent) and a solvent mixture of ethanol and water.
-
Carefully add the 10% Pd/C catalyst to the mixture.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-4 atm).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction by observing the hydrogen uptake.
-
After the reaction is complete (typically 2-4 hours), carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain 4-amino-2-chlorobenzoic acid.
Step 2: Synthesis of this compound
This step involves a nucleophilic aromatic substitution of the chloro group in 4-amino-2-chlorobenzoic acid with morpholine. An Ullmann-type condensation using a copper catalyst is a suitable method for this transformation.
Physicochemical and Spectral Data for this compound
| Property | Value |
| CAS Number | 175153-55-6 |
| Molecular Formula | C₁₁H₁₂ClNO₃ |
| Molecular Weight | 241.67 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 188.5-192 °C[1] |
| Boiling Point | 447.4±45.0 °C (Predicted) |
| Density | 1.363±0.06 g/cm³ (Predicted) |
| pKa | 3.61±0.25 (Predicted) |
| ¹H NMR (DMSO-d₆) | Predicted shifts: δ 12.8 (br s, 1H, COOH), 7.7 (d, 1H), 7.0 (dd, 1H), 6.9 (d, 1H), 3.7 (t, 4H), 3.3 (t, 4H) |
| ¹³C NMR (DMSO-d₆) | Predicted shifts: δ 167.5, 152.0, 132.5, 130.0, 118.0, 115.5, 112.0, 66.0, 48.0 |
Note: NMR data are predicted and should be confirmed by experimental analysis.
Experimental Protocol: Ullmann Condensation
This protocol is based on established procedures for copper-catalyzed amination of aryl halides.
Materials:
-
4-amino-2-chlorobenzoic acid
-
Morpholine
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add 4-amino-2-chlorobenzoic acid (1 equivalent), copper(I) iodide (10-20 mol%), and potassium carbonate (2-3 equivalents).
-
Add anhydrous DMF or NMP as the solvent, followed by morpholine (2-3 equivalents).
-
Seal the tube and heat the reaction mixture to 120-140 °C with stirring. Monitor the reaction progress by TLC.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with 1 M HCl to a pH of 2-3 to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
Experimental Workflow and Logical Relationships
Figure 2: Experimental workflow for the synthesis.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound from 2-chloro-4-nitrobenzoic acid. The two-step process, involving a robust reduction followed by a copper-catalyzed nucleophilic aromatic substitution, offers a reliable route to the target molecule. The provided protocols and data are intended to support researchers in the successful laboratory-scale preparation of this compound for further investigation in drug discovery and development programs. It is recommended to characterize the final product thoroughly using modern analytical techniques to confirm its identity and purity.
References
An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-morpholinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
The most logical and efficient method for the synthesis of 2-Chloro-4-morpholinobenzoic acid is the nucleophilic aromatic substitution of a di-halogenated benzoic acid with morpholine. Specifically, the reaction would involve the displacement of the chlorine atom at the C-4 position of 2,4-dichlorobenzoic acid by morpholine. The chlorine atom at the C-4 position is more susceptible to nucleophilic attack than the one at the C-2 position due to the electron-withdrawing effect of the carboxylic acid group, which activates the para position.
The proposed reaction is as follows:
An In-depth Technical Guide to 2-Chloro-4-morpholinobenzoic Acid Derivatives and Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-4-morpholinobenzoic acid derivatives and their analogs, focusing on their synthesis, biological activity as anticancer agents, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic strategies. One promising avenue of research involves the targeting of aberrant cellular signaling pathways that drive cancer cell proliferation and survival. Among the emerging classes of small molecule inhibitors, derivatives of 2-morpholinobenzoic acid have demonstrated significant potential as anticancer agents. These compounds have been particularly noted for their ability to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the progression of various cancers. This guide will delve into the chemical synthesis, biological evaluation, and mechanistic insights of this compound derivatives and their analogs.
Synthesis of 2-Morpholinobenzoic Acid Derivatives
The synthesis of 2-morpholinobenzoic acid derivatives typically involves a multi-step process. A general synthetic route for 2-morpholino-5-(benzylamino)benzoic acid derivatives is outlined below.
General Synthetic Protocol for 2-morpholino-5-(benzylamino)benzoic acid derivatives
A common synthetic approach involves the reaction of a suitably substituted benzoic acid with morpholine, followed by subsequent functionalization. For instance, the synthesis of 2-morpholino-5-(benzylamino)benzoic acid derivatives can be achieved through the following key steps:
-
Reaction of 2-chloro-5-nitrobenzoic acid with morpholine: This initial step introduces the morpholine moiety onto the benzoic acid backbone.
-
Reduction of the nitro group: The nitro group is then reduced to an amine, providing a site for further modification.
-
Reductive amination with a benzaldehyde derivative: The final step involves the coupling of the amino group with a substituted benzaldehyde to introduce the benzylamino side chain.
Biological Activity
Derivatives of 2-morpholinobenzoic acid have been shown to exhibit potent antiproliferative activity against various cancer cell lines. Their primary mechanism of action is believed to be the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), which in turn modulates downstream signaling pathways critical for cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.
Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition
PC-PLC is an enzyme that hydrolyzes phosphatidylcholine to produce the second messengers phosphocholine and diacylglycerol (DAG).[1] Upregulation of PC-PLC activity has been observed in several cancer types, contributing to increased cell proliferation and metastatic potential.[1] The 2-morpholinobenzoic acid scaffold has been identified as a promising pharmacophore for the development of potent PC-PLC inhibitors.[1]
Antiproliferative Activity
The antiproliferative effects of these compounds have been evaluated in various cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231 and the colorectal carcinoma cell line HCT116.
Table 1: Antiproliferative Activity of 2-morpholino-4-N-benzylamine derivatives (10 µM) in MDA-MB-231 Cells [1]
| Compound | Substitution on Benzyl Ring | Cell Proliferation (%) |
| 10h | 2-bromo | 51.3 ± 13.3 |
| 12j | 4-bromo | 21.8 ± 5.5 |
Table 2: Antiproliferative Activity of 2-morpholino-4-N-benzylamine derivatives (10 µM) in HCT116 Cells [1]
| Compound | Substitution on Benzyl Ring | Cell Proliferation (%) |
| 10h | 2-bromo | 29.5 ± 8.6 |
| 12j | 4-bromo | 18.1 ± 5.6 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Synthesis of a Representative Compound: 2-morpholino-5-(benzylamino)benzoic acid
This protocol describes a general method for the synthesis of the core scaffold.
Materials:
-
N-benzyl-2-chloroacetamide
-
Ammonium thiocyanate
-
Ethanol
-
Substituted benzaldehyde
-
Sodium acetate
-
Acetic acid
Procedure:
-
Synthesis of 2-(benzylamino)thiazol-4(5H)-one: A mixture of N-benzyl-2-chloroacetamide and ammonium thiocyanate in ethanol is refluxed. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is isolated.
-
Synthesis of (Z)-2-(benzylamino)-5-(substituted benzylidene)thiazol-4(5H)-one derivatives: The intermediate from the previous step is condensed with a substituted benzaldehyde in the presence of sodium acetate in acetic acid under reflux to yield the final product.
PC-PLC Inhibition Assay (Amplex Red Method)
This assay provides a sensitive method for detecting PC-PLC activity.
Principle:
PC-PLC hydrolyzes phosphatidylcholine to phosphocholine and diacylglycerol. Alkaline phosphatase then hydrolyzes phosphocholine to choline. Choline is oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to produce the highly fluorescent product resorufin, which can be measured fluorometrically.
Procedure:
-
Prepare a reaction mixture containing the PC-PLC enzyme, the test compound (or vehicle control), and phosphatidylcholine in a suitable buffer.
-
Add alkaline phosphatase, choline oxidase, HRP, and the Amplex Red reagent to the reaction mixture.
-
Incubate the reaction at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~571 nm and an emission wavelength of ~585 nm.
-
The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells.
MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals formed by viable cells using a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.
Procedure:
-
Cell Lysis: Treat cancer cells with the test compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt and mTOR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.
Caption: Inhibition of the PC-PLC signaling pathway by 2-morpholinobenzoic acid derivatives.
Caption: Workflow for the screening and evaluation of PC-PLC inhibitors.
Caption: The PI3K/Akt/mTOR pathway and its modulation by PC-PLC inhibition.
Conclusion
This compound derivatives and their analogs represent a promising class of anticancer agents with a distinct mechanism of action involving the inhibition of PC-PLC. The data presented in this guide highlight their potential for further development. The detailed experimental protocols and workflow diagrams provided herein are intended to facilitate future research in this area, with the ultimate goal of translating these findings into novel and effective cancer therapies.
References
An Inquiry into the Bioactivity of 2-Chloro-4-morpholinobenzoic Acid: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide an in-depth technical guide on the potential biological activity of 2-Chloro-4-morpholinobenzoic acid. However, a comprehensive search of publicly available scientific literature and databases has yielded limited direct information on the specific biological functions of this compound. The information presented herein is based on the analysis of structurally related molecules and general principles of medicinal chemistry. Further experimental validation is required to ascertain the precise biological activities of this compound.
Introduction
This compound is a synthetic organic compound featuring a benzoic acid core substituted with a chlorine atom and a morpholine ring. The unique combination of these functional groups suggests potential for diverse biological activities. The morpholine moiety is a common scaffold in medicinal chemistry, known to enhance pharmacokinetic properties and confer a range of biological effects. Similarly, substituted benzoic acids are prevalent in numerous therapeutic agents. This guide will explore the hypothetical biological potential of this compound based on the activities of its structural analogs and constituent functional groups.
Hypothetical Biological Activities and Signaling Pathways
While no direct studies on this compound are available, research on related compounds provides a foundation for postulating its potential biological roles.
1. Anticancer Potential:
Numerous derivatives of morpholine and substituted benzoic acids have demonstrated anticancer properties. For instance, some novel substituted morpholine derivatives have been investigated as potential topoisomerase II inhibitors.[1] Topoisomerase II is a crucial enzyme in DNA replication and repair, making it a key target for cancer therapy. It is plausible that this compound could interact with this or other cancer-related targets.
A hypothetical signaling pathway illustrating the potential mechanism of action of a topoisomerase II inhibitor is presented below.
2. Antimicrobial Activity:
Morpholine derivatives are also known for their antimicrobial effects. The synthesis of various morpholine derivatives has been explored for their activity against different microbial strains. The mechanism of action could involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Experimental Protocols for Future Investigation
To validate the hypothetical biological activities of this compound, the following experimental workflows are proposed.
1. General Experimental Workflow for Biological Screening:
This workflow outlines the initial steps to screen the compound for a range of biological activities.
2. Sulforhodamine B (SRB) Assay for Cytotoxicity:
To assess the potential anticancer activity, a common initial step is to determine the compound's cytotoxicity against various cancer cell lines. The SRB assay is a reliable method for this purpose.
-
Cell Culture: Plate cells (e.g., MDA-MB-231 breast cancer cells) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B dye.
-
Measurement: Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 515 nm) to determine cell viability.
3. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity:
To evaluate the antimicrobial potential, the MIC assay is a standard method.
-
Microorganism Culture: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Compound Dilution: Prepare serial dilutions of this compound in a suitable broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the microorganism.
-
Incubation: Incubate the plate under appropriate conditions for the microorganism.
-
Observation: Determine the lowest concentration of the compound that visibly inhibits microbial growth.
Quantitative Data Summary
As there is no direct experimental data available for this compound, a data table cannot be populated. Should experimental investigations be undertaken, the following table structure is recommended for summarizing key quantitative metrics.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Cytotoxicity | e.g., MCF-7 | IC50 (µM) | Data to be determined | - |
| Enzyme Inhibition | e.g., Topoisomerase II | IC50 (µM) | Data to be determined | - |
| Antimicrobial | e.g., S. aureus | MIC (µg/mL) | Data to be determined | - |
Conclusion and Future Directions
While the biological activity of this compound remains to be experimentally determined, its chemical structure suggests a promising starting point for drug discovery efforts, particularly in the areas of oncology and infectious diseases. The proposed experimental workflows provide a clear path for future investigations to elucidate its specific biological functions and potential therapeutic applications. Further research, including synthesis, in vitro screening, and mechanistic studies, is essential to unlock the full potential of this compound. The structural similarity to 2-chloro-4-nitrobenzoic acid, which has shown potential anti-viral and anti-cancer properties, further encourages the investigation of this compound.[2][3]
References
- 1. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 2. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
2-Chloro-4-morpholinobenzoic acid literature review
An In-depth Technical Guide to 2-Chloro-4-morpholinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic organic compound featuring a chlorinated benzoic acid scaffold substituted with a morpholine moiety. While specific detailed literature on this exact molecule is sparse, its structural motifs are present in compounds with documented biological activities, suggesting its potential as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on analogous reactions, and an exploration of potential biological activities inferred from related compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this compound and its derivatives.
Chemical Properties and Data
This compound is characterized by the following identifiers and properties.
| Property | Value | Reference |
| CAS Number | 175153-55-6 | [1] |
| Molecular Formula | C₁₁H₁₂ClNO₃ | [1] |
| Molecular Weight | 241.67 g/mol | [1] |
| Canonical SMILES | C1COCCN1C2=CC(=C(C=C2)C(=O)O)Cl | [1] |
| InChI Key | AJCOZBPUPGTLME-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 2.0 | [1] |
| Predicted Hydrogen Bond Donors | 1 | [1] |
| Predicted Hydrogen Bond Acceptors | 4 | [1] |
Table 1: Physicochemical Properties of this compound.
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 242.05785 |
| [M+Na]⁺ | 264.03979 |
| [M-H]⁻ | 240.04329 |
| [M+NH₄]⁺ | 259.08439 |
| [M+K]⁺ | 280.01373 |
Table 2: Predicted Mass Spectrometry Data for this compound.[1]
Synthesis and Experimental Protocols
Proposed Synthesis Route 1: Nucleophilic Aromatic Substitution of 2,4-Dichlorobenzoic Acid
A direct and likely effective method for the synthesis of this compound is the nucleophilic aromatic substitution of 2,4-dichlorobenzoic acid with morpholine. This reaction is anticipated to proceed with regioselectivity for the substitution of the chlorine atom at the 4-position, which is activated by the electron-withdrawing carboxylic acid group.
DOT Diagram: Proposed Synthesis of this compound
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical):
-
Materials:
-
2,4-Dichlorobenzoic acid (1 equivalent)
-
Morpholine (1.5 - 2 equivalents)
-
Potassium carbonate (K₂CO₃) or another suitable base (2-3 equivalents)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) for drying
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichlorobenzoic acid, the solvent (DMF or DMSO), and the base (e.g., K₂CO₃).
-
Stir the mixture at room temperature for 10-15 minutes to ensure good dispersion.
-
Add morpholine to the reaction mixture.
-
Heat the reaction mixture to 100-150 °C and maintain this temperature for several hours (reaction progress can be monitored by Thin Layer Chromatography, TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with HCl to a pH of approximately 2-3. This will precipitate the carboxylic acid product.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Alternative Synthesis via Ullmann Condensation
An alternative, well-established method for the formation of the C-N bond is the Ullmann condensation. This copper-catalyzed reaction could be employed to couple morpholine with a suitable aryl halide. A plausible starting material for this route would be 2-chloro-4-nitrobenzoic acid.
DOT Diagram: Ullmann Condensation Route
Caption: Alternative synthesis via Ullmann condensation.
Potential Biological Activities and Screening Workflow
While no specific biological activities have been reported for this compound, the structural components of the molecule are found in compounds with a range of pharmacological effects. The morpholine ring is a common feature in many approved drugs, and substituted benzoic acids are known to exhibit diverse biological activities.
Inferred Potential Activities from Related Compounds:
-
Anticancer Activity: Derivatives of 2-morpholinobenzoic acid have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell signaling.
-
Anti-inflammatory Activity: The morpholine moiety is present in several compounds with anti-inflammatory properties.
-
Antimicrobial Activity: Benzoic acid and its derivatives are known for their antimicrobial effects.
Given the lack of specific data, a logical first step for a researcher would be to perform a broad biological screening of this compound.
DOT Diagram: Biological Screening Workflow
Caption: General workflow for biological evaluation.
Conclusion
This compound represents an under-investigated molecule with potential for further exploration in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and outlines plausible synthetic strategies based on established chemical principles. The absence of reported biological data presents an opportunity for novel research to uncover its potential therapeutic applications. The proposed experimental protocols and screening workflows offer a starting point for researchers to synthesize and evaluate this compound and its derivatives. Further investigation is warranted to fully elucidate the chemical and biological profile of this compound.
References
An In-depth Technical Guide to 2-Chloro-4-morpholinobenzoic Acid: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available data for 2-Chloro-4-morpholinobenzoic acid and related compounds. Due to the limited publicly available information on this specific molecule, this guide also includes general safety and handling protocols for similar chemical classes. Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier and perform a thorough risk assessment before handling this compound.
Chemical and Physical Properties
This compound is a substituted aromatic carboxylic acid. While extensive experimental data is not available, predicted and known properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ClNO₃ | --- |
| Molecular Weight | 241.67 g/mol | --- |
| CAS Number | 175153-55-6 | --- |
| Appearance | White to off-white solid | General observation for similar compounds |
| Melting Point | 188.5 - 192°C | --- |
| Boiling Point (Predicted) | 447.4 ± 45.0 °C | --- |
| Density (Predicted) | 1.363 ± 0.06 g/cm³ | --- |
| pKa (Predicted) | 3.61 ± 0.25 | --- |
| Solubility | Limited data available. Expected to be soluble in organic solvents like DMSO and DMF. | Inferred from structure |
Safety and Handling
Based on available information, this compound is classified as an irritant. Therefore, appropriate safety precautions for handling irritant chemicals must be strictly followed.[1]
Hazard Identification
-
Classification: Irritant.[1]
-
Potential Health Effects:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound.[2][3][4][5]
| PPE Category | Recommendation |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[3][4] |
| Skin Protection | A lab coat must be worn. For procedures with a higher risk of skin contact, chemical-resistant aprons or coveralls are recommended.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Gloves should be inspected before use and changed regularly.[2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary.[2][6] |
Handling and Storage
-
Handling:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Containers should be clearly labeled with the chemical name and associated hazards.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1][9]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
Spill and Waste Disposal
-
Spill Response:
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Wear appropriate PPE.
-
Carefully sweep up solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Waste Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contaminated materials should be treated as hazardous waste.
-
Experimental Protocols
Proposed Synthesis Workflow
A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a di-halogenated benzoic acid derivative with morpholine, followed by hydrolysis if an ester is used as the starting material. A patent for the synthesis of 4-(4-morpholinyl)benzoic acid describes a one-pot method that can be adapted.[10]
Caption: Proposed workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: To a solution of 2,4-dichlorobenzoic acid (or a corresponding ester like methyl 2,4-dichlorobenzoate) in a suitable solvent (e.g., DMSO, DMF, or excess morpholine), add morpholine and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Reaction: Heat the mixture under reflux for several hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a high-boiling solvent was used, it may be removed under reduced pressure. The residue can be acidified with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Proposed Analytical Methods
The characterization and purity assessment of this compound would likely involve a combination of chromatographic and spectroscopic techniques.
Caption: General workflow for the analytical characterization of this compound.
Methodologies:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is generally suitable for aromatic acids.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound, or mass spectrometry (LC-MS) for mass confirmation.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: As carboxylic acids are not very volatile, derivatization to a more volatile ester (e.g., methyl ester) may be necessary before GC analysis.
-
Column: A non-polar or medium-polarity capillary column.
-
Detection: Mass spectrometry for identification based on the fragmentation pattern.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. The sample should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
To identify characteristic functional groups such as the carboxylic acid C=O and O-H stretches, and the C-O-C stretch of the morpholine ring.
-
Potential Biological Activity and Signaling Pathways
While there is no specific data on the biological activity of this compound, the broader class of 2-morpholinobenzoic acid derivatives has been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC).[11][12] PC-PLC is an enzyme that plays a role in various cellular signaling pathways and has been implicated in the progression of some cancers.[11][12][13]
PC-PLC catalyzes the hydrolysis of phosphatidylcholine (PC) to produce phosphocholine (PCho) and diacylglycerol (DAG).[12][13] DAG is a key second messenger that can activate protein kinase C (PKC), which in turn can modulate various downstream signaling cascades, including the MAPK and NF-κB pathways, influencing processes like cell proliferation, differentiation, and inflammation.[13]
Caption: Simplified signaling pathway of PC-PLC and the potential point of inhibition.
The investigation of this compound as a potential PC-PLC inhibitor could be a valuable area of research for drug development professionals, particularly in oncology.
Conclusion
This compound is a chemical compound with limited available data. It is classified as an irritant, and stringent safety precautions, including the use of appropriate personal protective equipment and handling within a chemical fume hood, are mandatory. While specific experimental protocols for its synthesis and analysis have not been published, methodologies can be adapted from those used for structurally related compounds. The potential for this class of molecules to act as inhibitors of the PC-PLC signaling pathway suggests a promising avenue for future research in drug discovery. All researchers planning to work with this compound must conduct a thorough risk assessment and consult up-to-date safety information.
References
- 1. ehss.syr.edu [ehss.syr.edu]
- 2. falseguridad.com [falseguridad.com]
- 3. trimaco.com [trimaco.com]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. pdx.edu [pdx.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. research.wayne.edu [research.wayne.edu]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents [patents.google.com]
- 11. Frontiers | Activation of Phosphatidylcholine-Specific Phospholipase C in Breast and Ovarian Cancer: Impact on MRS-Detected Choline Metabolic Profile and Perspectives for Targeted Therapy [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Procurement and Application of 2-Chloro-4-morpholinobenzoic Acid: A Technical Guide
For researchers, scientists, and professionals in drug development, the sourcing of high-quality chemical reagents is a critical foundation for successful discovery and manufacturing. This in-depth guide provides a technical overview of 2-Chloro-4-morpholinobenzoic acid (CAS No. 175153-55-6), focusing on available suppliers, purity specifications, and essential experimental protocols relevant to its use.
This document serves as a practical resource, consolidating key data to streamline procurement decisions and offering detailed methodologies for the synthesis and analysis of related compounds. The aim is to equip scientific professionals with the necessary information to effectively integrate this compound into their research and development workflows.
Supplier and Purity Analysis
The availability and purity of this compound can vary between suppliers. A comprehensive review of chemical vendors indicates a range of purities suitable for different research and development needs. The following table summarizes the available data for this compound.
| Supplier | CAS Number | Stated Purity | Analytical Method(s) |
| Sigma-Aldrich | 175153-55-6 | Data not readily available | - |
| ChemScene | 175153-55-6 | ≥98% | HPLC, NMR, LC-MS |
| BLD Pharm | 175153-55-6 | ≥97% | HPLC, NMR, LC-MS, UPLC |
| 2a biotech | 175153-55-6 | 96%+ | Data not readily available |
| Synquest Labs | 175153-55-6 | Data not readily available | - |
| Aaron Chemicals | 175153-55-6 | Data not readily available | - |
Note: Purity data is subject to change and may vary by batch. It is recommended to request a Certificate of Analysis (CoA) for the most current and detailed specifications.
Experimental Protocols
While specific experimental protocols for the synthesis and application of this compound are not extensively published, methodologies for analogous morpholinobenzoic acid derivatives can be adapted. The following protocols provide a detailed framework for synthesis and purity analysis.
General Synthesis of Morpholinobenzoic Acid Derivatives
This protocol outlines a representative procedure for the synthesis of a morpholinobenzoic acid derivative, which can be adapted for this compound.
Reaction Scheme:
Caption: A representative synthetic pathway for this compound.
Materials:
-
2,4-Dichlorobenzoic acid
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2,4-dichlorobenzoic acid in DMSO, add potassium carbonate and morpholine.
-
Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by Thin
Solubility Profile of 2-Chloro-4-morpholinobenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the solubility of 2-Chloro-4-morpholinobenzoic acid. As of the date of publication, specific quantitative solubility data for this compound in various organic solvents is not extensively available in peer-reviewed literature. The information presented herein is based on the general principles of solubility for structurally related compounds, namely substituted benzoic acids and morpholine-containing molecules. The experimental protocols described are standardized methods applicable for determining the solubility of this compound.
Introduction
This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and organic synthesis. Its molecular structure, featuring a carboxylic acid group, a chloro substituent, and a morpholine moiety, dictates its physicochemical properties, including its solubility in different solvent systems. Understanding the solubility of this compound is critical for its purification, formulation, and application in various chemical and biological processes. This guide provides a framework for approaching the solubility determination of this compound and offers a standardized experimental protocol.
Predicted Solubility Profile
Due to the absence of specific experimental data, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. This prediction is based on the expected intermolecular interactions. The polar carboxylic acid and morpholine groups suggest solubility in polar solvents, while the chlorinated benzene ring provides some nonpolar character, potentially allowing for some solubility in less polar environments.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | Capable of hydrogen bonding with the carboxylic acid and morpholine nitrogen. |
| Ethanol | High | Similar to methanol, can act as a hydrogen bond donor and acceptor. | |
| Water (pH 7) | Low to Moderate | The hydrophobic chloro-phenyl ring limits solubility in neutral water. Solubility is expected to increase at higher pH due to salt formation. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong hydrogen bond acceptor, capable of solvating the carboxylic acid proton. |
| N,N-Dimethylformamide (DMF) | High | A polar aprotic solvent that can effectively solvate the compound. | |
| Acetone | Moderate | A moderately polar solvent that can interact with the polar groups of the molecule. | |
| Acetonitrile | Moderate | A polar aprotic solvent with a significant dipole moment. | |
| Nonpolar | Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar aromatic solvents. |
| Hexane | Very Low | As a nonpolar aliphatic solvent, it is unlikely to effectively solvate the polar functional groups. | |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | The chlorine atom on the solvent can interact with the chloro-substituent on the solute, and its moderate polarity may solvate the molecule. |
Note: These are qualitative predictions and must be confirmed by experimental determination.
Experimental Protocol for Solubility Determination: Gravimetric Method
The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid.[1][2][3][4] It involves preparing a saturated solution at a specific temperature, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.[5]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Constant temperature bath or incubator
-
Vials or flasks with airtight seals
-
Magnetic stirrer and stir bars or a shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known mass of the chosen organic solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.
-
Place the vial in a constant temperature bath and agitate the mixture using a magnetic stirrer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.
-
-
Separation of Undissolved Solid:
-
Once equilibrium is achieved, allow the solution to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the solution's temperature, avoiding any solid particles.
-
Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step removes any remaining microscopic solid particles.
-
-
Determination of Solute Mass:
-
Record the mass of the evaporation dish containing the filtered saturated solution.
-
Evaporate the solvent from the dish under controlled conditions. This can be done at room temperature in a fume hood, or more rapidly in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature and then weigh it on the analytical balance.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final constant mass of the dish with the residue minus the initial mass of the empty dish.
-
The mass of the solvent is the mass of the dish with the solution minus the final constant mass of the dish with the residue.
-
Solubility is typically expressed as grams of solute per 100 g of solvent or moles of solute per liter of solvent.
Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the gravimetric determination of solubility.
References
Spectroscopic Analysis of 2-Chloro-4-morpholinobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Chloro-4-morpholinobenzoic acid. Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted spectroscopic values and analysis based on analogous structures. It is designed to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related molecules. This guide covers predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, and publicly available predicted Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for these techniques are also provided.
Introduction
This compound is a substituted aromatic carboxylic acid containing a morpholine moiety. Such compounds are of interest in medicinal chemistry and materials science due to the diverse pharmacological and physicochemical properties imparted by the morpholine ring and the substituted benzoic acid core. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such novel compounds. This guide presents a theoretical spectroscopic profile of this compound to aid researchers in its identification and characterization.
Predicted and Reported Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
2.1.1. Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic, morpholinyl, and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the carboxylic acid group, and the electron-donating nature of the morpholine nitrogen.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | 1H |
| Aromatic CH (ortho to COOH) | 7.8 - 8.0 | Doublet | 1H |
| Aromatic CH (meta to COOH) | 6.8 - 7.0 | Doublet | 1H |
| Aromatic CH (ortho to Morpholine) | 6.7 - 6.9 | Singlet | 1H |
| Morpholine (-N-CH₂-) | 3.8 - 4.0 | Triplet | 4H |
| Morpholine (-O-CH₂-) | 3.2 - 3.4 | Triplet | 4H |
2.1.2. Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on all unique carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 165 - 175 |
| Aromatic C (attached to COOH) | 128 - 132 |
| Aromatic C (attached to Cl) | 135 - 140 |
| Aromatic C (attached to Morpholine) | 150 - 155 |
| Aromatic CH | 110 - 130 |
| Morpholine (-N-CH₂-) | 45 - 55 |
| Morpholine (-O-CH₂-) | 65 - 75 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-N stretch (Aryl-Amine) | 1250 - 1350 | Strong |
| C-O-C stretch (Ether in Morpholine) | 1070 - 1150 | Strong |
| C-Cl stretch | 700 - 800 | Strong |
The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.[5][6] The C=O stretch will be a strong, sharp peak.[5] The morpholine moiety will exhibit characteristic C-N and C-O-C stretching vibrations.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The following data is predicted for 2-chloro-4-(morpholin-4-yl)benzoic acid hydrochloride.[9]
| Adduct | Predicted m/z |
| [M+H]⁺ | 242.05785 |
| [M+Na]⁺ | 264.03979 |
| [M-H]⁻ | 240.04329 |
| [M]⁺ | 241.05002 |
The fragmentation pattern in mass spectrometry would likely involve the loss of the carboxylic acid group, and fragmentation of the morpholine ring.[10][11]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical, as the carboxylic acid proton may be exchanged in protic solvents.
-
Instrument Setup: The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.
-
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, which can be analyzed in either positive or negative ion mode.
-
Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel organic compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a predicted spectroscopic profile of this compound, which can serve as a valuable reference for its synthesis and characterization. The provided data tables summarize the expected NMR and IR absorptions, along with predicted mass spectrometry values. The detailed experimental protocols offer a practical guide for researchers to obtain and interpret the spectroscopic data for this and structurally related compounds. The successful structural elucidation of novel molecules relies on the synergistic application of these powerful analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. asianjournalofphysics.com [asianjournalofphysics.com]
- 4. researchgate.net [researchgate.net]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. proprep.com [proprep.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - 2-chloro-4-(morpholin-4-yl)benzoic acid hydrochloride (C11H12ClNO3) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Chloro-4-morpholinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Chloro-4-morpholinobenzoic acid, a key intermediate for the development of various pharmaceutically active molecules. The synthesis is based on a nucleophilic aromatic substitution reaction, a fundamental transformation in organic chemistry. The protocol outlines the reaction of 2-chloro-4-fluorobenzoic acid with morpholine. This application note includes a detailed experimental procedure, a table of reagents, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of the chloro, morpholino, and carboxylic acid functional groups provides multiple points for chemical modification, allowing for the generation of diverse compound libraries for screening and lead optimization. The morpholine moiety, in particular, is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. This protocol details a straightforward and efficient method for the preparation of this important intermediate.
Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution reaction where the fluorine atom of 2-chloro-4-fluorobenzoic acid is displaced by the secondary amine, morpholine. The reaction is typically carried out in a polar aprotic solvent at an elevated temperature.
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Supplier | Purity |
| 2-Chloro-4-fluorobenzoic acid | C₇H₄ClFO₂ | 174.56 | 1.75 g | 10.0 | Commercially Available | ≥98% |
| Morpholine | C₄H₉NO | 87.12 | 2.61 g (2.6 mL) | 30.0 | Commercially Available | ≥99% |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 20 mL | - | Commercially Available | Anhydrous |
| Water (deionized) | H₂O | 18.02 | As needed | - | - | - |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed (1 M aq.) | - | Commercially Available | 37% |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | Commercially Available | ACS Grade |
| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed | - | - | - |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | Commercially Available | Anhydrous |
Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-fluorobenzoic acid (1.75 g, 10.0 mmol).
-
Addition of Reagents: Add anhydrous dimethyl sulfoxide (20 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add morpholine (2.6 mL, 30.0 mmol).
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of deionized water.
-
Acidification: Acidify the aqueous solution to a pH of approximately 2-3 by the dropwise addition of 1 M hydrochloric acid. A precipitate should form.
-
Isolation of Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product, this compound.
-
Drying: Dry the purified product under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This experiment should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Dimethyl sulfoxide (DMSO) can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Morpholine is a corrosive and flammable liquid. Handle with appropriate care.
-
Hydrochloric acid is corrosive and should be handled with caution.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity. Recommended methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
This detailed protocol provides a robust method for the synthesis of this compound, a key intermediate for further chemical exploration and drug development.
Application Notes and Protocols for the Synthesis of 2-Chloro-4-morpholinobenzoic acid via Ullmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann condensation is a versatile and widely used copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This method is particularly valuable in the synthesis of N-aryl amines, a common motif in many biologically active compounds and pharmaceutical agents.[1][2][3] These application notes provide a detailed protocol for the synthesis of 2-Chloro-4-morpholinobenzoic acid, a potential intermediate for drug discovery, utilizing the Ullmann condensation. The starting materials for this synthesis are 2,4-dichlorobenzoic acid and morpholine.
The interest in morpholinobenzoic acid derivatives has been fueled by their potential biological activities. For instance, derivatives of 2-morpholinobenzoic acid have been identified as inhibitors of Phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation and signaling.[4][5][6] This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutics targeting PC-PLC-mediated pathways.
Reaction Scheme
The synthesis of this compound is achieved through a copper-catalyzed nucleophilic aromatic substitution reaction between 2,4-dichlorobenzoic acid and morpholine.
Caption: General reaction scheme for the Ullmann condensation synthesis of this compound.
Experimental Protocol
This protocol is adapted from general procedures for the Ullmann condensation of aryl halides with amines. Researchers should optimize the reaction conditions for their specific laboratory setup.
Materials:
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Purity |
| 2,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | ≥98% |
| Morpholine | C₄H₉NO | 87.12 | ≥99% |
| Copper(I) iodide (CuI) | CuI | 190.45 | ≥98% |
| L-Proline | C₅H₉NO₂ | 115.13 | ≥99% |
| Potassium carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Anhydrous |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade |
| n-Hexane | C₆H₁₄ | 86.18 | ACS Grade |
| Hydrochloric acid (HCl) | HCl | 36.46 | 1 M aq. |
| Sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 2,4-dichlorobenzoic acid (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous dimethylformamide (DMF) to the flask, followed by the addition of morpholine (1.2 eq).
-
Reaction: Stir the reaction mixture at a temperature of 100-120 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and acidify to pH 3-4 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the desired product, this compound.
Data Presentation
Table 1: Summary of Reaction Conditions and Yield
| Parameter | Value |
| Starting Material | 2,4-Dichlorobenzoic acid |
| Amine | Morpholine |
| Catalyst | Copper(I) iodide |
| Ligand | L-Proline |
| Base | Potassium Carbonate |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
| Yield | Variable, optimization required |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Aromatic protons, morpholine protons, and carboxylic acid proton signals. Chemical shifts and coupling constants will be characteristic of the structure. |
| ¹³C NMR | Aromatic carbons, morpholine carbons, and carboxylic carbon signals. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₂ClNO₃, MW: 241.67 g/mol ). |
| IR Spectroscopy | Characteristic absorption bands for O-H (carboxylic acid), C=O (carboxylic acid), C-N, C-Cl, and aromatic C-H bonds. |
Mandatory Visualizations
Ullmann Condensation Catalytic Cycle
The proposed catalytic cycle for the Ullmann condensation involves the coordination of the amine and aryl halide to a copper(I) catalyst, followed by oxidative addition, and reductive elimination to form the C-N bond and regenerate the active catalyst.[7]
Caption: Proposed catalytic cycle for the Ullmann condensation.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Ullmann reaction | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Activation of Phosphatidylcholine-Specific Phospholipase C in Breast and Ovarian Cancer: Impact on MRS-Detected Choline Metabolic Profile and Perspectives for Targeted Therapy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
Application Note: High-Purity 2-Chloro-4-morpholinobenzoic Acid via Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Chloro-4-morpholinobenzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical and materials science research. The purity of this compound is critical for reliable experimental results and for meeting regulatory standards in drug development. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] This method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. This application note provides a detailed protocol for the purification of this compound using the recrystallization technique, ensuring high purity of the final product.
Data Presentation
A crucial step in developing a recrystallization protocol is the selection of an appropriate solvent. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at an elevated temperature. The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Structure | Polarity Index | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Water | H₂O | 10.2 | Low | Moderate |
| Ethanol | C₂H₅OH | 4.3 | Moderate | High |
| Acetone | C₃H₆O | 5.1 | Moderate | High |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Low | High |
| Toluene | C₇H₈ | 2.4 | Very Low | Moderate |
| Heptane | C₇H₁₆ | 0.1 | Insoluble | Insoluble |
Note: The solubility data presented here is illustrative. Actual solubility should be determined experimentally.
Based on preliminary screening, a mixed solvent system of ethanol and water is often effective for substituted benzoic acids. Ethanol provides good solubility at higher temperatures, while the addition of water as an anti-solvent at elevated temperatures, followed by cooling, can induce the crystallization of the pure compound, leaving impurities behind in the solution.
Experimental Protocols
1. Solvent Selection Protocol:
To determine the optimal solvent for recrystallization, a systematic screening process should be followed:
-
Place approximately 10-20 mg of the crude this compound into several small test tubes.
-
To each test tube, add 0.5 mL of a different solvent from Table 1.
-
Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.
-
Gently heat the test tubes that showed low solubility at room temperature in a water bath or on a hot plate.[2][3]
-
Add the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The solvent that yields a large amount of pure-looking crystals upon cooling is a good candidate for recrystallization.
2. Recrystallization Protocol for this compound:
This protocol is based on a hypothetical optimal solvent system of Ethanol/Water.
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) in a 100 mL Erlenmeyer flask.
-
Add a minimal amount of ethanol (e.g., 10-15 mL) to the flask.
-
Gently heat the mixture on a hot plate while stirring with a magnetic stir bar.
-
Continue adding ethanol in small portions until the solid is completely dissolved at the boiling point of the solvent.
-
-
Decolorization (Optional):
-
Hot Filtration:
-
If activated charcoal was used, or if there are insoluble impurities, perform a hot filtration.
-
Preheat a funnel and a receiving flask containing a small amount of the boiling solvent to prevent premature crystallization.
-
Quickly filter the hot solution through a fluted filter paper into the preheated receiving flask.[1]
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger, purer crystals.[2]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[2][3]
-
-
Isolation and Washing of Crystals:
-
Drying:
-
Dry the purified crystals on the filter paper by drawing air through them for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature below the melting point of the compound.
-
-
Analysis:
-
Determine the melting point of the purified this compound. A sharp melting point close to the literature value (188.5-192°C) indicates high purity.[4]
-
Calculate the percent recovery of the purified compound.
-
Mandatory Visualization
References
HPLC method development for 2-Chloro-4-morpholinobenzoic acid analysis
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Chloro-4-morpholinobenzoic Acid
Abstract
This application note details a systematic approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The protocol covers the initial selection of chromatographic conditions based on the analyte's physicochemical properties, a detailed workflow for method optimization, and the final validated method parameters. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for quality control, stability testing, and pharmacokinetic studies of this compound.
Introduction
This compound is a substituted aromatic carboxylic acid. Accurate and precise analytical methods are crucial for its quantification in various matrices during drug discovery and development processes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic compounds due to its sensitivity, specificity, and robustness.[1][2] This document provides a comprehensive protocol for developing an efficient RP-HPLC method, starting from understanding the analyte's properties to establishing final chromatographic conditions.
Analyte Physicochemical Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to successful HPLC method development. Key properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ClNO₃ | [3] |
| Molecular Weight | 241.67 g/mol | [3] |
| Predicted pKa | 3.61 ± 0.25 | [3] |
| Predicted XlogP | 2.0 | [4] |
| Melting Point | 188.5 - 192 °C | [3] |
The predicted pKa of ~3.61 is critical; to ensure the analyte is in its neutral, non-ionized form for optimal retention and peak shape in reversed-phase chromatography, the mobile phase pH should be maintained at least 1.5 to 2 units below this value (i.e., pH ≤ 2.1).[5]
HPLC Method Development Workflow
The development of an HPLC method is a systematic process. The logical workflow involves defining initial conditions, optimizing various parameters, and finalizing the method based on performance criteria such as peak shape, resolution, and analysis time.
Caption: Logical workflow for systematic HPLC method development.
Experimental Protocols
Instrumentation, Materials, and Reagents
-
Instrumentation: HPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[6]
-
Chromatography Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point for aromatic compounds.[7]
-
Reagents:
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 0.1% solution of phosphoric acid or formic acid in HPLC-grade water. For example, add 1.0 mL of concentrated phosphoric acid to 1 L of water. The pH of this mobile phase will be approximately 2.1, ensuring the analyte is protonated.
-
Mobile Phase B (Organic): Use 100% Acetonitrile (ACN), HPLC grade.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.
Protocol for Method Optimization
The goal is to achieve a symmetric peak (Asymmetry factor ~1.0-1.5), good retention (k' > 2), and a short run time.
-
Wavelength Selection:
-
Inject a high-concentration working standard (e.g., 50 µg/mL).
-
Using the DAD, acquire the UV spectrum from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax) for quantification. Aromatic carboxylic acids often show strong absorbance around 250 nm.[5]
-
-
Initial Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile
-
Gradient: 30% B to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: At determined λmax
-
-
Optimization of Mobile Phase Composition:
-
Perform a series of isocratic runs by varying the percentage of Mobile Phase B (ACN) from 30% to 70% in 10% increments.
-
Record the retention time, peak asymmetry, and theoretical plates for each run.
-
Select the isocratic composition that provides optimal retention (k' between 2 and 10) and peak shape. If a single isocratic condition is insufficient to elute all components of interest with good resolution and in a reasonable time, a gradient elution is necessary.
-
-
Optimization of Flow Rate and Temperature:
-
Using the best mobile phase composition found, evaluate the effect of flow rate (e.g., 0.8, 1.0, 1.2 mL/min). Higher flow rates reduce analysis time but may increase backpressure and decrease efficiency.
-
Evaluate the effect of column temperature (e.g., 25, 30, 35, 40 °C). Increasing temperature can improve peak shape and reduce viscosity but may affect analyte stability.
-
Data Presentation and Results
The results from the optimization experiments should be tabulated to facilitate the selection of the final method parameters. The following table shows example data from the mobile phase optimization.
Table 1: Effect of Acetonitrile Concentration on Chromatographic Performance (Isocratic Elution)
| % Acetonitrile (v/v) | Retention Time (min) | Asymmetry Factor (Tf) | Theoretical Plates (N) |
| 30% | 15.2 | 1.3 | 8500 |
| 40% | 9.8 | 1.2 | 9200 |
| 50% | 6.5 | 1.1 | 9500 |
| 60% | 3.1 | 1.1 | 9300 |
| 70% | 1.8 | 1.2 | 8800 |
Based on this hypothetical data, a 50:50 (v/v) mixture of 0.1% H₃PO₄ and Acetonitrile provides the best balance of retention, efficiency, and peak symmetry.
Final Recommended HPLC Protocol
Based on the optimization process, the following final method is proposed for the analysis of this compound.
Table 2: Final Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 50% Acetonitrile / 50% (0.1% Phosphoric Acid in Water) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | λmax (e.g., 254 nm, to be determined experimentally) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Protocol Steps:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare samples and standards, dissolving them in the mobile phase.
-
Inject the samples onto the column.
-
Integrate the peak corresponding to this compound and perform quantification using a calibration curve generated from the working standards.
Conclusion
This application note provides a detailed and systematic protocol for the development of an RP-HPLC method for the analysis of this compound. By carefully selecting and optimizing parameters such as mobile phase pH, organic modifier concentration, and temperature, a robust and reliable method can be established. The final proposed isocratic method is simple, rapid, and suitable for routine quantitative analysis in a drug development or quality control environment. Further validation according to ICH guidelines is recommended to ensure the method is suitable for its intended purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. shimadzu.co.kr [shimadzu.co.kr]
- 3. 2-CHLORO-4-MORPHOLINOBENZENECARBOXYLIC ACID CAS#: 175153-55-6 [amp.chemicalbook.com]
- 4. PubChemLite - 2-chloro-4-(morpholin-4-yl)benzoic acid hydrochloride (C11H12ClNO3) [pubchemlite.lcsb.uni.lu]
- 5. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 6. cipac.org [cipac.org]
- 7. researchgate.net [researchgate.net]
Application Note: NMR Spectroscopic Characterization of 2-Chloro-4-morpholinobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-morpholinobenzoic acid is a substituted aromatic carboxylic acid containing a morpholine moiety. As a molecule with potential applications in medicinal chemistry and materials science, detailed structural elucidation is crucial for its development and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of such organic molecules in solution. This document provides a detailed protocol and predicted data for the characterization of this compound using ¹H and ¹³C NMR spectroscopy.
Principle of NMR Characterization
Nuclear Magnetic Resonance spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies.[1] The exact frequency, or chemical shift (δ), is highly dependent on the local electronic environment of the nucleus, providing detailed information about the molecular structure.[1] By analyzing the chemical shifts, signal integrations, and coupling patterns, the connectivity of atoms within a molecule can be determined.
Predicted NMR Spectroscopic Data
Due to the absence of publicly available experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on known spectral data for structurally related compounds, including 2-chlorobenzoic acid and various N-substituted morpholines.[1][2] The numbering convention used for the assignments is shown in the chemical structure diagram below.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H-3 | 7.8 - 8.1 | d | 1H |
| H-5 | 7.0 - 7.2 | dd | 1H |
| H-6 | 6.9 - 7.1 | d | 1H |
| H-8, H-12 | 3.7 - 3.9 | t | 4H |
| H-9, H-11 | 3.2 - 3.4 | t | 4H |
| COOH | 12.0 - 13.5 | br s | 1H |
Predicted ¹³C NMR Data for this compound
| Carbons | Predicted Chemical Shift (δ, ppm) |
| C-1 | 128 - 132 |
| C-2 | 132 - 135 |
| C-3 | 130 - 133 |
| C-4 | 150 - 155 |
| C-5 | 115 - 118 |
| C-6 | 112 - 115 |
| C-7 (C=O) | 165 - 170 |
| C-8, C-12 | 66 - 68 |
| C-9, C-11 | 48 - 52 |
Experimental Protocols
A detailed methodology for the NMR characterization of this compound is provided below.
I. Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD).[3][4] The choice of solvent can affect the chemical shifts, particularly for the carboxylic acid proton.[5][6]
-
Sample Concentration : For a standard ¹H NMR spectrum, dissolve 5-25 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.[4] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.[4]
-
Sample Transfer : Prepare the sample in a clean, dry vial. Once dissolved, filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[7]
-
Internal Standard : For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added (0.03% v/v). TMS is assigned a chemical shift of 0.00 ppm.[8]
II. NMR Data Acquisition
-
Instrumentation : NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz for good signal dispersion.[2]
-
¹H NMR Acquisition Parameters :
-
Number of Scans : 8 to 16 scans are typically sufficient.
-
Relaxation Delay : A delay of 1-2 seconds between scans is recommended.
-
Spectral Width : A spectral width of approximately 16 ppm is appropriate.
-
-
¹³C NMR Acquisition Parameters :
-
Number of Scans : A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Pulse Program : A proton-decoupled pulse sequence should be used to simplify the spectrum to single lines for each unique carbon.
-
Spectral Width : A spectral width of around 220 ppm is standard.
-
III. Data Processing
-
Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing : The spectrum must be manually or automatically phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction : A baseline correction should be applied to obtain a flat baseline.
-
Referencing : The spectrum should be referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration : For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.
-
Peak Picking : Identify and label the chemical shift of each peak in both the ¹H and ¹³C spectra.
Visualizations
Caption: Chemical structure of this compound with atom numbering for NMR assignments.
Caption: Experimental workflow for the NMR characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for 2-Chloro-4-morpholinobenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-morpholinobenzoic acid is a versatile scaffold in medicinal chemistry, offering a unique combination of functionalities that can be exploited for the development of novel therapeutic agents. The presence of the carboxylic acid, the electron-withdrawing chlorine atom, and the morpholine moiety provides opportunities for a variety of chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. The morpholine ring, in particular, is a privileged structure in drug discovery, often improving aqueous solubility and metabolic stability, and providing a key interaction point with biological targets. This document outlines the synthesis, potential applications, and experimental protocols for derivatives of this compound, with a focus on their anticancer and anti-inflammatory activities.
Synthesis of this compound Derivatives
The core scaffold, this compound, can be synthesized via a nucleophilic aromatic substitution reaction between 2,4-dichlorobenzoic acid and morpholine. The carboxylic acid group can then be derivatized to form amides and esters, which are common strategies in medicinal chemistry to explore structure-activity relationships (SAR) and improve drug-like properties.
General Synthesis Workflow
Caption: General synthesis workflow for derivatives.
Applications in Medicinal Chemistry
Derivatives of this compound have shown promise in two key therapeutic areas: oncology and inflammation. The morpholine moiety can act as a pharmacophore, interacting with key residues in enzyme active sites, while the substituted aromatic rings can be tailored to enhance potency and selectivity.
Anticancer Activity
Several studies have highlighted the potential of morpholine-containing compounds as anticancer agents. While specific data for direct derivatives of this compound is limited in publicly available literature, structurally related compounds have demonstrated significant activity. For instance, quinazoline-based chalcones with a 2-chloro-4-anilino substitution pattern have shown potent antiproliferative effects.
Table 1: Anticancer Activity of a Structurally Related Quinazoline-Chalcone Derivative (14g) [1]
| Compound | Cancer Cell Line | GI50 (µM) |
| 14g | Leukemia | |
| K-562 | 0.622 | |
| RPMI-8226 | 1.81 | |
| Colon Cancer | ||
| HCT-116 | 1.25 | |
| Melanoma | ||
| LOX IMVI | 1.11 | |
| Breast Cancer | ||
| MCF7 | 1.33 |
GI50: The concentration required to inhibit cell growth by 50%.
Anti-inflammatory Activity
The morpholine scaffold is also prevalent in compounds designed to treat inflammatory diseases. These compounds often target key signaling pathways involved in the inflammatory response, such as the NF-κB and PI3K/Akt/mTOR pathways.
Table 2: Anti-inflammatory Activity of a Structurally Related Salicylate Derivative (3-CH2Cl) [2]
| Compound | Parameter | LPS-induced BALB/C Mice |
| 3-CH2Cl | NF-κB Expression | Superior suppression compared to ASA in renal cortex, renal medulla, and alveolar regions. |
ASA: Acetylsalicylic acid
Signaling Pathways
The anticancer and anti-inflammatory effects of this compound derivatives are likely mediated through the modulation of key cellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] Morpholine-containing compounds have been developed as inhibitors of this pathway, often targeting the ATP-binding pocket of PI3K.[4][5][6]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a central role in regulating the immune and inflammatory responses.[7][8] Its aberrant activation is associated with chronic inflammatory diseases and some cancers. Small molecules that inhibit this pathway are of significant therapeutic interest.
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of the core scaffold.
Materials:
-
2,4-Dichlorobenzoic acid
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,4-dichlorobenzoic acid (1 equivalent) in DMF, add morpholine (2.5 equivalents) and K₂CO₃ (3 equivalents).
-
Heat the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, pour the mixture into water and acidify with 1N HCl to pH 3-4.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
General Procedure for Amide Synthesis
Materials:
-
This compound
-
Substituted aniline
-
Thionyl chloride (SOCl₂) or a coupling agent (e.g., HATU, HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or DMF
Procedure (using SOCl₂):
-
Reflux a solution of this compound (1 equivalent) in thionyl chloride (10 equivalents) for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the acid chloride.
-
Dissolve the crude acid chloride in DCM and add it dropwise to a solution of the substituted aniline (1.1 equivalents) and TEA (2 equivalents) in DCM at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired amide derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50/IC50 values.
Conclusion
This compound represents a valuable starting point for the development of novel therapeutic agents. Its derivatives have the potential to exhibit significant anticancer and anti-inflammatory activities, likely through the modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB. The synthetic routes are straightforward, allowing for the generation of diverse libraries of compounds for structure-activity relationship studies. Further investigation into the specific biological targets and mechanisms of action of these derivatives is warranted to fully realize their therapeutic potential.
References
- 1. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloro-4-morpholinobenzoic Acid: A Versatile Scaffold for Modern Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-chloro-4-morpholinobenzoic acid core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the design of novel therapeutic agents. Its unique structural features, combining the reactivity of a chlorinated benzoic acid with the favorable pharmacokinetic properties imparted by the morpholine moiety, have made it an attractive starting point for the development of targeted therapies, particularly in oncology. This document provides a detailed overview of the applications of this scaffold, including its synthesis, derivatization, and the biological evaluation of its analogues, with a focus on their role as kinase inhibitors.
Introduction to the this compound Scaffold
The this compound scaffold integrates several key features beneficial for drug design. The carboxylic acid group provides a handle for amide bond formation, allowing for the exploration of a wide range of chemical diversity. The chlorine atom at the 2-position can influence the conformation of the molecule and participate in halogen bonding interactions with biological targets. The morpholine group at the 4-position generally enhances aqueous solubility and metabolic stability, contributing to improved pharmacokinetic profiles of the resulting drug candidates.
This scaffold has emerged as a valuable building block for the synthesis of potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer. Notably, derivatives of this compound have shown promise as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, a key cascade that promotes cell proliferation, survival, and angiogenesis in many human tumors.[1][2][3][4][5]
Synthesis and Derivatization
The synthesis of the this compound scaffold and its derivatives typically involves a nucleophilic aromatic substitution reaction followed by functional group manipulations. A general synthetic approach is outlined below.
General Synthetic Scheme
A plausible synthetic route to this compound (3) starts from 2,4-dichlorobenzoic acid (1). Nucleophilic aromatic substitution of the chlorine atom at the 4-position with morpholine (2) yields the desired product. The reactivity of the 4-position is generally higher than the 2-position towards nucleophilic attack due to the electron-withdrawing nature of the carboxylic acid group. Subsequent amide coupling reactions can be performed to generate a library of derivatives (4).
Caption: General synthetic route to this compound and its amide derivatives.
Applications in Drug Design: Targeting Kinase Signaling Pathways
Derivatives of the this compound scaffold have been investigated as potent inhibitors of several protein kinases, with a particular focus on the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1][2][3][4][5]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a complex signaling network that integrates signals from various growth factors and nutrients to control essential cellular functions. Upon activation by upstream signals, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the promotion of cell growth and survival.
References
- 1. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Antiproliferative Activity of 2-Chloro-4-morpholinobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antiproliferative activity of 2-Chloro-4-morpholinobenzoic acid derivatives. This document includes a summary of their biological activity, detailed experimental protocols for assessing their effects, and a description of a key signaling pathway involved in their mechanism of action.
Introduction
This compound derivatives represent a class of synthetic compounds investigated for their potential as anticancer agents. The core structure, featuring a benzoic acid backbone with chloro and morpholino substitutions, has been the subject of structure-activity relationship (SAR) studies to optimize antiproliferative effects. These compounds have shown activity against various cancer cell lines, suggesting their potential as leads for the development of novel chemotherapeutic agents. The primary mechanism of action for some of these derivatives is believed to involve the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation and signaling.
Data Presentation: Antiproliferative Activity
The antiproliferative activity of various morpholine-containing derivatives has been evaluated against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration of a drug that gives half-maximal response), are summarized below.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Morpholinobenzoic Acid Derivatives | MDA-MB-231 (Breast) | Not explicitly stated as IC50, but hydroxamic acid derivatives showed the greatest inhibition | [1][2] |
| HCT116 (Colorectal) | Not explicitly stated as IC50, but hydroxamic acid derivatives showed the greatest inhibition | [1][2] | |
| Morpholine-Substituted Compounds | MCF-7 (Breast) | 39.0 - 43.4 | [3] |
| MDA-MB-231 (Breast) | 35.1 - 35.9 | [3] | |
| A549 (Lung) | 5.988 (for compound 3a) | [3] | |
| 4-(phenylsulfonyl)morpholine derivatives | MDA-MB-231 (Breast) | Varies by derivative | [4] |
| 2-morpholino-4-anilinoquinoline derivatives | HepG2 (Liver) | 8.50 - 12.76 | [5] |
Experimental Protocols
Detailed protocols for commonly used assays to determine the antiproliferative activity of this compound derivatives are provided below.
General Experimental Workflow
The overall process for evaluating the antiproliferative activity of the synthesized compounds is depicted in the following workflow diagram.
Figure 1. Experimental workflow for synthesis and evaluation.
Synthesis of 2-Morpholinobenzoic Acid Derivatives (Representative Protocol)
This protocol is adapted from the synthesis of structurally related compounds and can be used as a general guideline. A key step is the Ullmann coupling to introduce the morpholine ring.
Materials:
-
2-Chloro-4-nitrobenzoic acid
-
Morpholine
-
Copper catalyst (e.g., CuI)
-
Base (e.g., K2CO3)
-
Solvent (e.g., DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Ullmann Coupling: In a round-bottom flask, combine 2-chloro-4-nitrobenzoic acid, an excess of morpholine, a catalytic amount of a copper salt (e.g., CuI), and a base (e.g., K2CO3) in a suitable solvent such as DMF.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the 2-morpholino-4-nitrobenzoic acid intermediate.
-
Further Modifications: The nitro group can be reduced to an amine and subsequently modified to generate a library of derivatives. The carboxylic acid can also be converted to esters, amides, or hydroxamic acids to explore structure-activity relationships.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCT116)
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Proliferation Assessment: BrdU Assay
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to an enzyme like HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours at 37°C.
-
Fixation and Denaturation: Remove the culture medium and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with a wash buffer. Add the anti-BrdU antibody conjugate to each well and incubate for 1-2 hours at room temperature.
-
Substrate Addition: Wash the wells and add the substrate solution. Incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle control.
Mechanism of Action: Signaling Pathway
The antiproliferative effects of some 2-morpholinobenzoic acid derivatives are attributed to their inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC). This enzyme plays a crucial role in cell signaling pathways that promote cancer cell growth and proliferation.
Figure 2. PC-PLC signaling pathway inhibition.
Inhibition of PC-PLC by this compound derivatives disrupts this cascade, leading to a decrease in the production of diacylglycerol (DAG). DAG is a critical second messenger that activates protein kinase C (PKC), which in turn can activate downstream pro-proliferative signaling pathways such as the RAF-MEK-ERK pathway. By blocking this initial step, the derivatives effectively suppress the signaling that drives cancer cell proliferation.
References
- 1. Phosphoinositide-Dependent Signaling in Cancer: A Focus on Phospholipase C Isozymes | MDPI [mdpi.com]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Phosphatidylcholine-Derived Lipid Mediators: The Crosstalk Between Cancer Cells and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
Synthesis of 2-Chloro-4-morpholinobenzoyl Chloride: A Key Intermediate for Pharmaceutical Research
Application Notes and Protocols
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-chloro-4-morpholinobenzoyl chloride from 2-chloro-4-morpholinobenzoic acid using thionyl chloride. 2-Chloro-4-morpholinobenzoyl chloride is a valuable intermediate in the synthesis of a variety of biologically active molecules. The morpholine and chlorinated benzoyl chloride moieties are important pharmacophores in medicinal chemistry, appearing in compounds investigated for anticancer, anti-inflammatory, and other therapeutic applications. This protocol details a high-yield synthesis suitable for laboratory-scale production.
Introduction
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis, providing highly reactive intermediates for the formation of esters, amides, and other acyl derivatives. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its efficacy and the convenient removal of byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous.[1] The reaction proceeds through a nucleophilic acyl substitution mechanism.
The 2-chloro-4-morpholino benzoyl scaffold is of significant interest in drug discovery. The presence of a chlorine atom can influence the electronic properties and metabolic stability of a molecule, while the morpholine group often improves aqueous solubility and pharmacokinetic properties.[2][3] Derivatives of 2-chloro-4-nitrobenzoic acid, a structurally related compound, have been investigated for potential therapeutic applications in immunodeficiency diseases.[4] The synthesis of 2-chloro-4-morpholinobenzoyl chloride is a critical step in accessing a library of derivatives for further pharmacological evaluation.
Reaction and Mechanism
The reaction of this compound with thionyl chloride yields 2-chloro-4-morpholinobenzoyl chloride, with sulfur dioxide and hydrogen chloride as byproducts. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).
Reaction Scheme:
The mechanism involves the initial reaction of the carboxylic acid with thionyl chloride to form an acyl chlorosulfite intermediate. This intermediate is highly reactive, and subsequent attack by a chloride ion leads to the formation of the acyl chloride and the release of sulfur dioxide and a proton. The proton is then abstracted by another chloride ion to form hydrogen chloride.
Experimental Protocol
This protocol is adapted from a procedure for the synthesis of a structurally similar compound, 5-bromo-2-chlorobenzoyl chloride, which demonstrates high yields under these conditions.
3.1. Materials and Equipment
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous toluene (optional, for removal of excess SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Gas trap (for SO₂ and HCl)
-
Rotary evaporator
3.2. Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq). The flask should be connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved SO₂ and HCl gases.
-
Addition of Reagents: Under a fume hood, add thionyl chloride (2.0 - 4.0 eq) to the flask.
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (e.g., 2-3 drops) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation under reduced pressure. To ensure complete removal, anhydrous toluene can be added and subsequently removed under reduced pressure using a rotary evaporator. This process should be repeated 2-3 times.[5]
-
Product: The resulting 2-chloro-4-morpholinobenzoyl chloride is typically obtained as a solid or oil and can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization or distillation under high vacuum.
Data Presentation
While a specific yield for the reaction of this compound was not found in the literature, high yields are expected based on analogous reactions. The following table presents the reported yield for a closely related substrate.
| Starting Material | Product | Reagents | Catalyst | Reaction Time | Yield (%) | Reference |
| 5-bromo-2-chlorobenzoic acid | 5-bromo-2-chlorobenzoyl chloride | Thionyl chloride | DMF | 2-4 h (reflux) | 98-99% | CN111099975A |
Applications
2-Chloro-4-morpholinobenzoyl chloride serves as a versatile intermediate for the synthesis of various derivatives with potential applications in medicinal chemistry and drug development.
-
Synthesis of Novel Amides: The acyl chloride can be readily reacted with a wide range of primary and secondary amines to generate a library of N-substituted 2-chloro-4-morpholinobenzamides. These amides can be screened for various biological activities.
-
Anticancer Research: The benzamide functional group is a common feature in many anticancer agents.[4] The combination of the 2-chloro and 4-morpholino substituents may lead to compounds with novel mechanisms of action or improved pharmacological profiles.
-
Anti-inflammatory Agents: Morpholine-containing compounds have been investigated for their anti-inflammatory properties. The synthesis of derivatives from 2-chloro-4-morpholinobenzoyl chloride could yield new anti-inflammatory drug candidates.
-
General Drug Discovery: The unique combination of a reactive acyl chloride, a halogenated aromatic ring, and a solubilizing morpholine group makes this compound an attractive building block for creating diverse molecular structures for high-throughput screening in various disease areas.[3]
Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-chloro-4-morpholinobenzoyl chloride.
Signaling Pathway/Logical Relationship Diagram
Caption: Synthetic utility of 2-chloro-4-morpholinobenzoyl chloride.
References
- 1. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
Application Notes and Protocols for the Esterification of 2-Chloro-4-morpholinobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-morpholinobenzoic acid and its derivatives are of significant interest in medicinal chemistry and drug discovery. The presence of the chloro and morpholino substituents on the benzoic acid scaffold can impart desirable pharmacokinetic and pharmacodynamic properties to molecules. Esterification of the carboxylic acid moiety is a common and critical step in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). These esters can serve as key intermediates or as final compounds with potential therapeutic applications, for instance, as kinase inhibitors in oncology.[1][2][3]
This document provides detailed protocols for the esterification of this compound using three common and effective methods: Fischer-Speier Esterification, Steglich Esterification, and Mitsunobu Reaction. Each method offers distinct advantages depending on the desired ester, substrate sensitivity, and reaction scale.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of ethyl 2-chloro-4-morpholinobenzoate. These values are based on protocols for structurally similar compounds and should be used as a starting point for optimization.[4][5]
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Alcohol | Ethanol (excess) | Ethanol (1.2 eq) | Ethanol (1.2 eq) |
| Catalyst/Reagent | H₂SO₄ (catalytic) | DCC (1.1 eq), DMAP (0.1 eq) | PPh₃ (1.5 eq), DEAD or DIAD (1.5 eq) |
| Solvent | Ethanol | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Temperature | Reflux (~78°C) | Room Temperature | 0°C to Room Temperature |
| Reaction Time | 4-12 hours | 2-6 hours | 1-4 hours |
| Typical Yield | 70-90% | 80-95% | 75-90% |
| Work-up | Neutralization, Extraction | Filtration, Extraction | Chromatography |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound
This method is a classic, cost-effective approach suitable for synthesizing simple alkyl esters, such as methyl or ethyl esters, where the alcohol can be used in large excess to drive the reaction equilibrium.[4][6]
Materials and Reagents:
-
This compound
-
Anhydrous Ethanol (or other suitable alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of anhydrous ethanol (e.g., 20-50 equivalents), which acts as both reactant and solvent.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.
-
Attach a reflux condenser and heat the mixture to reflux (for ethanol, approx. 78°C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Workflow for Fischer-Speier Esterification:
Caption: Workflow for Fischer-Speier Esterification.
Protocol 2: Steglich Esterification of this compound
This method is ideal for substrates that are sensitive to acidic conditions and for use with more complex or sterically hindered alcohols. It proceeds under mild, neutral conditions at room temperature.[5][7]
Materials and Reagents:
-
This compound
-
Alcohol (e.g., Ethanol, 1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 N Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC or EDC (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to remove any remaining DCU (if DCC was used) and other impurities.
Workflow for Steglich Esterification:
Caption: Workflow for Steglich Esterification.
Protocol 3: Mitsunobu Reaction for the Esterification of this compound
The Mitsunobu reaction is a mild and efficient method for the esterification of primary and secondary alcohols, proceeding with inversion of configuration at the alcohol stereocenter if applicable.[1][8]
Materials and Reagents:
-
This compound
-
Alcohol (e.g., Ethanol, 1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. The reaction is often accompanied by a color change.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purify the desired ester by column chromatography.
Workflow for Mitsunobu Reaction:
Caption: Workflow for Mitsunobu Reaction.
Applications in Drug Discovery
Esters of this compound are valuable scaffolds in drug discovery, particularly in the development of kinase inhibitors. The morpholine moiety can enhance aqueous solubility and provide a key interaction point with the target protein, while the chloro-substituted phenyl ring can occupy hydrophobic pockets in the kinase active site.
Signaling Pathway Context: Kinase Inhibition in Cancer Therapy
Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Inhibiting these kinases is a proven therapeutic strategy. For instance, the EGFR and VEGFR signaling pathways are critical for tumor growth, proliferation, and angiogenesis. Small molecule inhibitors that block the ATP-binding site of these kinases can effectively halt these processes. The general structure of this compound esters makes them suitable candidates for developing such inhibitors.[1][2][3]
Caption: General Kinase Signaling Pathway and Point of Inhibition.
Characterization of the Product (Example: Ethyl 2-Chloro-4-morpholinobenzoate)
The identity and purity of the synthesized ester should be confirmed by standard analytical techniques.
-
¹H NMR: Expected signals would include those for the ethyl group (a triplet and a quartet), the morpholino protons (two triplets), and the aromatic protons.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the morpholino carbons, and the aromatic carbons.
-
IR Spectroscopy: Key absorption bands would be observed for the C=O stretch of the ester (around 1720 cm⁻¹), C-O stretches, and aromatic C-H and C=C vibrations.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the ester would be observed, along with characteristic fragmentation patterns.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated acids and reagents like DCC, DEAD, and DIAD are corrosive, toxic, and/or sensitizers. Handle with extreme care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]
- 8. CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents [patents.google.com]
Application Notes and Protocols for Biological Screening of 2-Chloro-4-morpholinobenzoic acid
These application notes provide detailed protocols for conducting biological screening assays on the compound 2-Chloro-4-morpholinobenzoic acid. Based on the biological activities of structurally related compounds, the primary screening efforts detailed here will focus on its potential as an antimicrobial and an anticancer agent.
Application Note 1: Antimicrobial Susceptibility Testing
Introduction: Morpholine and benzoic acid derivatives have been reported to exhibit a range of antimicrobial activities. This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against common bacterial and fungal strains using a broth microdilution method. This assay is a fundamental step in the evaluation of novel antimicrobial agents.
Experimental Workflow:
Caption: Workflow for Antimicrobial Susceptibility Testing.
Protocol: Broth Microdilution Assay for MIC Determination
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Microbial Culture: Culture bacterial strains in MHB overnight at 37°C. Culture fungal strains in RPMI-1640 for 24-48 hours at 35°C. Adjust the microbial suspensions to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add 10 µL of the prepared microbial suspension to each well containing the diluted compound.
-
Controls: Include a positive control (microbes in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the bacterial plates for 18-24 hours at 37°C and the fungal plates for 24-48 hours at 35°C.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.
Data Presentation:
| Microorganism | Strain Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 32 |
| Escherichia coli | Gram-negative Bacteria | 64 |
| Candida albicans | Yeast | 16 |
| Aspergillus fumigatus | Mold | 128 |
Application Note 2: In Vitro Anticancer Activity Screening
Introduction: Benzoic acid derivatives have been investigated for their potential as anticancer agents. This protocol outlines an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on a human cancer cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Hypothetical Signaling Pathway:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4-morpholinobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-morpholinobenzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and effective methods for the synthesis of this compound involve the nucleophilic aromatic substitution of 2,4-dichlorobenzoic acid with morpholine. The two primary catalytic systems employed for this transformation are the Ullmann condensation, which is a copper-catalyzed reaction, and the Buchwald-Hartwig amination, which utilizes a palladium catalyst.
Q2: What are the most likely impurities in my crude this compound?
A2: The most probable impurities are unreacted starting materials, namely 2,4-dichlorobenzoic acid and morpholine. Additionally, inorganic salts, formed during the reaction or workup, can also be present. Depending on the reaction conditions, side products from undesired reactions may also be observed.
Q3: My reaction is not proceeding to completion. What are the potential causes?
A3: Incomplete conversion can be due to several factors. For Ullmann-type reactions, the copper catalyst may be inactive. For Buchwald-Hartwig aminations, the palladium catalyst or the phosphine ligand may have degraded. Insufficient heating, incorrect solvent, or an inappropriate base can also hinder the reaction. It is also crucial to ensure that the starting materials are pure and dry.
Q4: I am observing a significant amount of a byproduct with a mass corresponding to the loss of a chlorine atom. What is this and how can I avoid it?
A4: This byproduct is likely 4-morpholinobenzoic acid, resulting from a hydrodehalogenation side reaction. This is more commonly observed in palladium-catalyzed reactions. To minimize its formation, it is important to optimize the reaction conditions, such as the choice of ligand and base, and to ensure an inert atmosphere to prevent catalyst degradation pathways that can lead to this side reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure appropriate reaction temperature and time. For Ullmann reactions, consider higher temperatures. For Buchwald-Hartwig reactions, ensure the catalyst and ligand are not degraded. |
| Product loss during workup. | Optimize the extraction and precipitation pH. Ensure complete extraction with an appropriate solvent. | |
| Catalyst deactivation. | For Ullmann reactions, use freshly activated copper powder. For Buchwald-Hartwig reactions, use high-purity, air- and moisture-sensitive reagents and maintain an inert atmosphere. | |
| Presence of Starting Materials in Product | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. |
| Inefficient stirring. | Ensure vigorous stirring to maintain a homogeneous reaction mixture. | |
| Formation of 4-Morpholinobenzoic Acid (Hydrodehalogenation) | Suboptimal ligand or base in Buchwald-Hartwig amination. | Screen different phosphine ligands and bases. A bulkier ligand or a weaker base might suppress this side reaction. |
| Presence of reducing agents. | Ensure all reagents and solvents are free from contaminants that could act as reducing agents. | |
| Formation of 2,4-dimorpholinobenzoic acid | High excess of morpholine and/or harsh reaction conditions. | Use a stoichiometric amount or a slight excess of morpholine. Employ milder reaction conditions (lower temperature, shorter reaction time). |
| Difficult Purification | Presence of finely dispersed catalyst residues. | Filter the reaction mixture through a pad of celite while hot. |
| Emulsion formation during aqueous workup. | Add brine to the aqueous layer to break the emulsion. |
Experimental Protocols
Protocol 1: Ullmann Condensation
This protocol describes a copper-catalyzed nucleophilic aromatic substitution.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dichlorobenzoic acid (1 equivalent), morpholine (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).
-
Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Heat the mixture to 120-150°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing water. Acidify the mixture with 1 M HCl to a pH of approximately 2-3 to precipitate the product.
-
Purification: Filter the crude product, wash with water, and then recrystallize from a suitable solvent system such as ethanol/water to obtain pure this compound.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a palladium-catalyzed C-N cross-coupling reaction.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2,4-dichlorobenzoic acid (1 equivalent), morpholine (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.02 equivalents), a suitable phosphine ligand like Xantphos (0.04 equivalents), and a base such as sodium tert-butoxide (2.5 equivalents).
-
Solvent Addition: Add a dry, deoxygenated solvent like toluene or dioxane.
-
Reaction: Heat the mixture to 80-110°C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, quench the reaction with water. Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Technical Support Center: Purification of 2-Chloro-4-morpholinobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Chloro-4-morpholinobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Based on typical synthetic routes, the most common impurities include unreacted starting materials such as 2,4-dichlorobenzoic acid and morpholine. Other potential byproducts can arise from side reactions, including regioisomers or over-alkylated species. Hydrolysis of the starting materials or product can also introduce acidic or basic impurities.
Q2: My purified product shows a broad melting point range. What could be the issue?
A2: A broad melting point range is a common indicator of impurities. The presence of residual solvents or unreacted starting materials can depress and broaden the melting point. It is recommended to re-purify the compound using the appropriate techniques outlined in the troubleshooting guide below.
Q3: I am observing poor solubility of my crude product in common recrystallization solvents. What should I do?
A3: this compound has a specific polarity due to the presence of the carboxylic acid, the chloro-substituent, and the morpholine ring. If solubility is an issue in single-solvent systems, a two-solvent system may be more effective. For instance, dissolving the compound in a good solvent at an elevated temperature and then adding a miscible anti-solvent can induce crystallization. Refer to the recrystallization solvent selection table for guidance.
Q4: Can I use normal-phase column chromatography for purification?
A4: While possible, normal-phase column chromatography on silica gel can be challenging for this compound. The acidic nature of silica gel can lead to strong interactions with the basic morpholine moiety, causing peak tailing and poor separation.[1] If this method is chosen, it is often necessary to add a modifier, such as triethylamine (1-2%), to the eluent to deactivate the silica.[1] Alternatively, using a different stationary phase like neutral alumina might provide better results.[1]
Troubleshooting Guide
Issue 1: Presence of Acidic Impurities (e.g., 2,4-dichlorobenzoic acid)
An alkaline wash is the most effective method to remove acidic impurities.[2] The acidic impurity will be deprotonated to its salt form, which is soluble in the aqueous layer.
Experimental Protocol: Alkaline Wash
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Separation: Allow the layers to separate and remove the aqueous layer containing the impurity salt.
-
Repeat: Repeat the wash if necessary.
-
Final Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Issue 2: Presence of Basic Impurities (e.g., Morpholine)
A dilute acid wash is the standard procedure to remove basic impurities like residual morpholine. The basic impurity is protonated to its ammonium salt, which partitions into the aqueous layer.
Experimental Protocol: Acid Wash
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., DCM).
-
Extraction: Transfer the solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl).
-
Separation: Drain the lower organic layer.
-
Neutralization: It is crucial to follow up with a base wash (as described in Issue 1) to neutralize any remaining acid and remove any acidic impurities.
-
Final Steps: Proceed with a brine wash, drying, and concentration as previously described.
Issue 3: Recrystallization Failure ("Oiling Out")
"Oiling out," where the compound separates as a liquid instead of forming crystals, often occurs when the solution is supersaturated or when the cooling process is too rapid.
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil.
-
Add more solvent to decrease the saturation level.
-
Cool the solution slowly to room temperature, followed by placing it in an ice bath to promote gradual crystal formation.
-
Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.
-
Introduce a seed crystal from a previous successful crystallization if available.
Data Presentation
Table 1: Recrystallization Solvent Selection
| Solvent | Solubility (Cold) | Solubility (Hot) | Comments |
| Ethanol | Low | High | A good option for single-solvent recrystallization.[2] |
| Isopropanol | Low | High | Often produces high-purity crystals.[2] |
| Acetone | Moderate | High | May require cooling to lower temperatures for good recovery. |
| Ethyl Acetate | Moderate | High | Can be effective for initial purification. |
| Hexanes/Heptane | Insoluble | Low | Useful as an anti-solvent in a two-solvent system. |
| Water | Insoluble | Insoluble | Primarily used for washing, not for recrystallization of the final product. |
Table 2: Typical Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica gel (with 1-2% triethylamine in eluent) or neutral alumina.[1] |
| Eluent System | A gradient of ethyl acetate in hexanes or petroleum ether is a common starting point.[1] |
| Optimization | The optimal solvent system should be determined by Thin-Layer Chromatography (TLC) before running the column.[1] |
| Loading | Dissolve the crude product in a minimum amount of solvent before loading to ensure a narrow band and better separation.[1] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship for troubleshooting based on impurity type.
References
Technical Support Center: Purification of 2-Chloro-4-morpholinobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-4-morpholinobenzoic acid. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Based on its likely synthesis via nucleophilic aromatic substitution of 2,4-dichlorobenzoic acid with morpholine, the most common impurities are:
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Unreacted Starting Materials: 2,4-dichlorobenzoic acid and residual morpholine.
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Side Products: Isomeric substitution products, although the directing effects of the carboxyl and chloro groups favor the desired product.
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
Q2: What is the general strategy for purifying this compound?
A2: A multi-step approach is typically employed, starting with an extractive work-up to remove the bulk of ionic impurities, followed by recrystallization or column chromatography for final purification.
Q3: How can I remove unreacted 2,4-dichlorobenzoic acid?
A3: Unreacted 2,4-dichlorobenzoic acid can be challenging to remove by simple recrystallization due to its structural similarity to the product. An initial purification step using acid-base extraction is highly effective. By dissolving the crude product in an organic solvent and washing with a mildly basic aqueous solution (e.g., sodium bicarbonate), the more acidic 2,4-dichlorobenzoic acid can be selectively deprotonated and extracted into the aqueous phase.
Q4: How do I remove residual morpholine?
A4: Residual morpholine, being a basic impurity, can be effectively removed by washing the organic solution of the crude product with a dilute acidic solution (e.g., 1M HCl). The morpholine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.
Q5: My recrystallization attempt is not working. What are some common issues and solutions?
A5: Common recrystallization problems include:
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Oiling out: The compound separates as a liquid instead of forming crystals. This can happen if the solution is too concentrated or cools too quickly. Try reheating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly.
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No crystal formation: This may be due to the solution being too dilute or supersaturation. To induce crystallization, you can try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or slowly evaporating some of the solvent.
-
Poor recovery: This can result from using too much solvent, premature crystallization during hot filtration, or washing the crystals with a solvent in which they are too soluble. Always use the minimum amount of hot solvent needed for dissolution and wash the collected crystals with a small amount of ice-cold solvent.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
Problem: Low Purity After Initial Purification
| Symptom | Possible Cause | Suggested Solution |
| Presence of a significant amount of 2,4-dichlorobenzoic acid in the NMR or HPLC spectrum. | Incomplete removal during the basic wash. | Repeat the aqueous basic wash, ensuring the pH of the aqueous layer is sufficiently basic to deprotonate the starting material. Consider using a slightly stronger base like sodium carbonate if sodium bicarbonate is ineffective. |
| Presence of morpholine signals in the NMR spectrum. | Incomplete removal during the acidic wash. | Perform an additional wash with dilute HCl. Ensure thorough mixing of the organic and aqueous layers during extraction. |
| Broad melting point range. | Presence of multiple impurities or residual solvent. | Perform a second recrystallization or consider purification by column chromatography for more challenging separations. Ensure the purified solid is thoroughly dried under vacuum. |
Problem: Difficulties with Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| The compound is soluble in the cold solvent. | The chosen solvent is too polar or has a similar polarity to the compound at room temperature. | Select a less polar solvent or a mixed-solvent system. For instance, if the compound is soluble in cold methanol, try a mixture of methanol and water, or switch to a less polar alcohol like isopropanol. |
| The compound is insoluble in the hot solvent. | The chosen solvent is not polar enough to dissolve the compound even at elevated temperatures. | Choose a more polar solvent. If using a non-polar solvent like hexanes fails, try a more polar one like ethyl acetate or an alcohol. |
| The solution turns cloudy upon adding the second solvent in a mixed-solvent system but does not clarify upon heating. | Too much of the "insoluble" solvent was added. | Add small portions of the "soluble" solvent back into the hot mixture until the solution becomes clear again. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl to remove basic impurities like morpholine. Separate the organic layer.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities like 2,4-dichlorobenzoic acid. Repeat this wash if necessary.
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Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the partially purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Based on solubility tests, select a suitable solvent or mixed-solvent system. Polar protic solvents like methanol, ethanol, or isopropanol are good starting points. A mixed system of an alcohol and water can also be effective.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane is a common choice for separating aromatic carboxylic acids. To improve peak shape and reduce tailing, a small amount (0.5-1%) of acetic acid or formic acid can be added to the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the top of the column.
-
Elution: Start with a low polarity eluent and gradually increase the polarity to elute the components from the column.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Solubility of Structurally Similar Benzoic Acids in Various Solvents at Room Temperature
| Solvent | Benzoic Acid | 4-Aminobenzoic Acid | 2,4-Dichlorobenzoic Acid |
| Water | Sparingly soluble | Sparingly soluble | Insoluble |
| Methanol | Soluble | Soluble | Soluble |
| Ethanol | Soluble | Soluble | Soluble |
| Acetone | Soluble | Soluble | Soluble |
| Ethyl Acetate | Soluble | Soluble | Soluble |
| Dichloromethane | Soluble | Sparingly soluble | Soluble |
| Hexane | Insoluble | Insoluble | Insoluble |
This table provides a qualitative guide for solvent selection. Experimental verification of the solubility of this compound is recommended.
Mandatory Visualization
optimizing reaction conditions for 2-Chloro-4-morpholinobenzoic acid synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-Chloro-4-morpholinobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route to this compound?
A1: The most prevalent method is a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves reacting 2-Chloro-4-fluorobenzoic acid with morpholine. The fluorine atom is an excellent leaving group in SNAr reactions, especially when the aromatic ring is activated by electron-withdrawing groups, such as the ortho-chlorine and the para-carboxylic acid.[1][2][3]
Q2: Why is 2-Chloro-4-fluorobenzoic acid preferred over 2,4-dichlorobenzoic acid as a starting material?
A2: In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. Fluorine's high electronegativity makes the carbon atom it's attached to more electrophilic and thus more susceptible to nucleophilic attack. This effect generally outweighs its strong carbon-fluorine bond strength, making fluoride a better leaving group than chloride in this context.[2][4] This leads to higher reaction rates and selectivity for substitution at the 4-position.
Q3: What are the critical reaction parameters to control for optimal yield and purity?
A3: The key parameters are the choice of base, solvent, and reaction temperature. A suitable base is required to deprotonate the morpholine and to neutralize the HF formed. Common choices include organic bases like triethylamine (TEA) or inorganic bases like potassium carbonate (K₂CO₃). The solvent should be polar and aprotic, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP), to dissolve the reactants and facilitate the reaction. The temperature is typically elevated (80-150 °C) to ensure a reasonable reaction rate.
Q4: How can I effectively monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate alongside the starting material (2-Chloro-4-fluorobenzoic acid). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the reaction's progression. A suitable eluent system, such as a mixture of ethyl acetate and hexane with a small amount of acetic acid, can be used for development.
Synthesis Pathway and Workflow
The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
The general experimental procedure follows a standard workflow from reaction setup to product isolation.
Troubleshooting Guide
Problem: Low or No Product Yield
Q: I ran the reaction overnight but my TLC/LC-MS shows only starting material. What could be the issue?
A: This is a common issue that can often be resolved by checking the following parameters:
-
Temperature: Was the reaction heated sufficiently? SNAr reactions often require high temperatures (100-150 °C) to proceed at a practical rate. Ensure your oil bath or heating mantle reached and maintained the target temperature.
-
Base: Was the base strong enough and used in sufficient quantity? At least two equivalents of base are recommended: one to deprotonate the morpholine and another to neutralize the hydrofluoric acid (HF) byproduct. A weak base or insufficient amount may stall the reaction. Consider using a stronger base like K₂CO₃ or Cs₂CO₃.
-
Solvent Quality: Was the solvent anhydrous? Polar aprotic solvents like DMF and DMSO are hygroscopic. Water can compete with the nucleophile and interfere with the reaction. Use a freshly opened bottle or a properly dried solvent.
-
Reagent Quality: Are the starting materials pure? Impurities in the 2-Chloro-4-fluorobenzoic acid or morpholine could inhibit the reaction.
Problem: Formation of Side Products
Q: My crude product shows multiple spots on TLC. What are the likely impurities?
A: While the reaction is generally selective, side products can form under certain conditions:
-
Decarboxylation: At very high temperatures (>150 °C) for prolonged periods, the benzoic acid moiety can potentially decarboxylate, leading to 1-chloro-3-morpholinobenzene.
-
Incomplete Reaction: If the reaction does not go to completion, you will have unreacted starting material.
-
Impurity from Workup: During the acidic workup, if the pH is not low enough, the product may remain partially dissolved in the aqueous phase as its carboxylate salt, reducing isolated yield. Ensure the pH is brought down to ~2-3.
Problem: Difficulty in Product Isolation and Purification
Q: After acidification, my product oiled out or is difficult to filter. How can I improve the isolation?
A: Oiling out can occur if the product has a low melting point or if impurities are present.
-
Improve Precipitation: Try cooling the acidified mixture in an ice bath for an extended period. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
Extraction: If the product remains oily, extract the acidified aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane. If recrystallization fails, column chromatography on silica gel may be necessary. A patent on purifying aromatic acids suggests that morpholine can be used to form salts, which aids in purification by removing color bodies and other impurities before regeneration of the free acid.[5]
Optimization of Reaction Conditions
The following tables provide representative data for optimizing reaction conditions based on common practices for SNAr reactions.
Table 1: Screening of Base and Solvent
| Entry | Starting Material (1.0 eq) | Morpholine (eq) | Base (2.5 eq) | Solvent (0.2 M) | Temp (°C) | Time (h) | Conversion (%) |
| 1 | 2-Chloro-4-fluorobenzoic acid | 2.2 | K₂CO₃ | DMF | 120 | 12 | >95 |
| 2 | 2-Chloro-4-fluorobenzoic acid | 2.2 | Cs₂CO₃ | DMF | 120 | 8 | >95 |
| 3 | 2-Chloro-4-fluorobenzoic acid | 2.2 | K₂CO₃ | DMSO | 120 | 10 | >95 |
| 4 | 2-Chloro-4-fluorobenzoic acid | 2.2 | TEA | DMF | 120 | 24 | 40 |
| 5 | 2-Chloro-4-fluorobenzoic acid | 2.2 | K₂CO₃ | Toluene | 120 | 24 | <10 |
Conversion estimated by TLC/LC-MS analysis. This data is illustrative.
Table 2: Optimization of Temperature
| Entry | Base (2.5 eq) | Solvent (0.2 M) | Temp (°C) | Time (h) | Conversion (%) |
| 1 | K₂CO₃ | DMF | 80 | 24 | 65 |
| 2 | K₂CO₃ | DMF | 100 | 18 | 85 |
| 3 | K₂CO₃ | DMF | 120 | 12 | >95 |
| 4 | K₂CO₃ | DMF | 140 | 12 | >95 (some degradation noted) |
Conversion estimated by TLC/LC-MS analysis. This data is illustrative.
Detailed Experimental Protocol
Materials and Equipment:
-
2-Chloro-4-fluorobenzoic acid
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), 3M solution
-
Ethyl Acetate, Ethanol, Hexane (for workup and recrystallization)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, inert atmosphere setup (Nitrogen or Argon), filtration apparatus.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂), add 2-Chloro-4-fluorobenzoic acid (1.0 eq), and anhydrous potassium carbonate (2.5 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask to make a ~0.2 M solution with respect to the starting material. Begin stirring, then add morpholine (2.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid) until the starting material is consumed (typically 10-14 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing water (approx. 10 volumes relative to DMF).
-
Acidification: While stirring, slowly add 3M HCl to the aqueous mixture until the pH is approximately 2-3. A precipitate should form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold hexane to aid in drying.
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Drying: Dry the solid product under vacuum at 50-60 °C to a constant weight.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent system such as ethanol/water to obtain pure this compound.
References
Technical Support Center: HPLC Separation of 2-Chloro-4-morpholinobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 2-Chloro-4-morpholinobenzoic acid. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common analytical challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the analysis of this compound?
A recommended starting point for method development is a reversed-phase HPLC method. Given that the analyte is an acidic compound, controlling the mobile phase pH is crucial for achieving good peak shape and reproducible retention.
Recommended Starting Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid or Formic acid in Water (pH approx. 2-3)
-
Mobile Phase B: Acetonitrile (MeCN)
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 20-30%) and increase to a higher percentage (e.g., 80-90%) over 10-15 minutes to elute the compound. An initial isocratic approach (e.g., 50:50 A:B) can also be tested.[1][2]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
Q2: Why is the mobile phase pH critical for analyzing this compound?
This compound has a carboxylic acid group, making it an acidic compound. The ionization state of this group is dependent on the pH of the mobile phase.
-
At Low pH (below its pKa): The carboxylic acid group is protonated (COOH), making the molecule less polar and neutral. In this state, it interacts well with the non-polar C18 stationary phase, leading to good retention and a symmetrical (Gaussian) peak shape.[3][4][5]
-
At High pH (above its pKa): The carboxylic acid group is deprotonated (COO-), making the molecule ionized and more polar. This can lead to reduced retention and potential peak tailing due to secondary interactions with residual silanol groups on the silica-based column packing.[4][6]
Therefore, maintaining a mobile phase pH at least 2 units below the analyte's pKa is recommended to ensure it is in a single, non-ionized state.[4]
Q3: What type of HPLC column is most suitable for this compound?
A reversed-phase (RP) column is the most appropriate choice. Specifically, a C18 (L1) or C8 (L7) column is recommended.[7] These columns have a non-polar stationary phase that effectively retains the compound based on its hydrophobicity, especially when its polarity is suppressed by an acidic mobile phase. For potentially problematic basic compounds or to minimize silanol interactions, columns with high-purity silica and robust end-capping are preferred.[5][6]
Section 2: Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format.
Poor Peak Shape (Tailing, Fronting, Broadening)
Q: My peak for this compound is tailing. What are the likely causes and solutions?
Peak tailing is a common issue, often appearing as an asymmetrical peak with a drawn-out trailing edge.
Potential Causes & Solutions:
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Improper Mobile Phase pH: The pH may be too high, causing partial ionization of the analyte.
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Secondary Silanol Interactions: The analyte may be interacting with active, un-capped silanol groups on the column packing material.[8]
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Solution: Use a well-end-capped, high-purity silica column. Alternatively, add a competing base to the mobile phase in very small concentrations, though adjusting pH is often more effective for acidic compounds.
-
-
Column Contamination: Strongly retained impurities from previous injections can bind to the column head, causing active sites.
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Solution: Flush the column with a strong solvent (see Protocol 2). Use a guard column to protect the analytical column from contaminants.[3]
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Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing.[9]
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Solution: Use shorter, narrower internal diameter tubing (e.g., 0.005" or 0.12 mm) to connect the column to the detector.
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Q: My peak is fronting. What should I check?
Peak fronting, where the peak's leading edge is sloped, is typically less common than tailing for this compound type.
Potential Causes & Solutions:
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Sample Overload: Injecting too much sample mass onto the column can exceed its capacity.[8][10]
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Solution: Reduce the injection volume or dilute the sample.
-
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Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the peak to distort.[8][11]
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Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Q: Why are my peaks broader than expected?
Broad peaks can compromise both resolution and sensitivity.
Potential Causes & Solutions:
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Column Degradation: The column's packed bed may have deteriorated or a void may have formed at the inlet.
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Solution: Replace the column. Using a guard column can extend the life of the analytical column.[12]
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High Flow Rate: A flow rate that is too high for the column dimensions and particle size can reduce efficiency.[13][14]
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Solution: Lower the flow rate. For a 4.6 mm ID column, 1.0 mL/min is a good starting point.
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Thermal Mismatch: A significant temperature difference between the mobile phase entering the column and the column oven can cause broadening.[13]
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Solution: Ensure the column is properly thermostatted using a column oven and allow sufficient equilibration time.
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Inconsistent Retention Times
Q: The retention time for my analyte is shifting between injections. Why is this happening?
Retention time (RT) variability can compromise peak identification and quantification.
Potential Causes & Solutions:
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Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs, especially after a gradient.[8][9]
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Solution: Increase the equilibration time at initial conditions before the next injection. A period equivalent to 10-15 column volumes is a good rule.
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Mobile Phase Composition Changes: Inaccurate mixing by the pump, or evaporation of the more volatile organic solvent, can alter the mobile phase composition.[8][15]
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Solution: Prepare fresh mobile phase daily. Keep mobile phase reservoirs capped. If using a gradient, check the pump's proportioning valve performance.[15]
-
-
Temperature Fluctuations: An unstable column temperature will cause RT to shift.[16][17] A 1°C change can alter retention time by 1-2%.[16]
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Solution: Use a reliable column oven and ensure the lab's ambient temperature is stable.
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Inconsistent Flow Rate: Leaks in the system or failing pump seals can lead to a fluctuating or lower-than-set flow rate, which increases retention time.[13][18]
System and Baseline Issues
Q: I'm seeing high or fluctuating backpressure. What should I do?
System pressure is a key indicator of the HPLC's health.
Potential Causes & Solutions:
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Blockage in the System: Particulate matter from the sample or mobile phase can clog the column inlet frit or other system components.[13]
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Solution: Isolate the cause by systematically removing components (column, then injector, etc.) and checking the pressure. If the column is blocked, try back-flushing it with a strong solvent. Replace the in-line filter or guard column if present.
-
-
Buffer Precipitation: If using a high concentration of buffer (e.g., phosphate) with a high percentage of organic solvent, the buffer can precipitate.
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Solution: Ensure the buffer concentration is soluble in the highest organic percentage used in the method. Flush the system thoroughly with aqueous solvent (without buffer) to redissolve any precipitate.
-
-
Leaks: While high pressure often indicates a blockage, fluctuating pressure can be a sign of a leak in the pump or a faulty check valve.[12][13]
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Solution: Check all fittings for signs of leakage. Purge the pump to remove air bubbles.
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Q: My baseline is noisy or drifting. How can I fix it?
A stable baseline is essential for accurate integration and quantification.
Potential Causes & Solutions:
-
Air Bubbles: Air in the mobile phase can get trapped in the pump or detector cell.[9][19]
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Solution: Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging. Purge the pump to remove any trapped bubbles.
-
-
Contaminated Mobile Phase or Detector Cell: Impurities in the solvents or a dirty detector flow cell can cause noise and drift.[9][12][19]
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Solution: Use high-purity HPLC-grade solvents. Prepare fresh mobile phase. Flush the detector cell with a strong, clean solvent like isopropanol.
-
-
Incomplete Mobile Phase Mixing: For gradient elution, inadequate mixing can appear as a wavy baseline.[19]
-
Solution: Ensure the pump's mixer is functioning correctly.
-
Section 3: Experimental Protocols
Protocol 1: Recommended Starting HPLC Method
This protocol provides a robust starting point for analyzing this compound.
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Mobile Phase Preparation:
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Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Filter through a 0.45 µm filter.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
-
System Setup:
-
Install a C18 column (150 mm x 4.6 mm, 5 µm).
-
Set the flow rate to 1.0 mL/min.
-
Set the column oven temperature to 30°C.
-
Set the UV detector to 230 nm.
-
-
Equilibration:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 70% A, 30% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent, preferably the initial mobile phase, to a concentration of approximately 0.1-1.0 mg/mL.
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Run the desired isocratic or gradient method. A suggested scouting gradient is:
-
0-10 min: 30% to 90% B
-
10-12 min: Hold at 90% B
-
12.1-15 min: Return to 30% B and re-equilibrate.
-
-
Protocol 2: Column Cleaning and Regeneration
If the column becomes contaminated, leading to high backpressure or poor peak shape, this flushing sequence can restore performance. Flush with 20-30 column volumes of each solvent.
-
Disconnect the column from the detector.
-
Aqueous Wash: Flush with HPLC-grade water (if buffers were used).
-
Organic Wash: Flush with 100% Acetonitrile.
-
Stronger Organic Wash: Flush with Isopropanol.
-
Return to Operating Conditions: Re-equilibrate the column with the mobile phase.
Section 4: Data Presentation
The following tables illustrate the expected impact of key method parameters on the separation of this compound.
Table 1: Illustrative Effect of Mobile Phase pH on Analyte Retention and Peak Shape
| Mobile Phase pH | Analyte State | Expected Retention Time (min) | Expected Peak Asymmetry (As) |
| 2.5 | Non-ionized (COOH) | 8.2 | 1.1 |
| 4.5 (near pKa) | Partially Ionized | 4.5 | > 1.8 (Tailing) |
| 6.5 | Fully Ionized (COO-) | 2.1 | 1.6 (Tailing) |
Note: Data are illustrative. Asymmetry factor (As) > 1.2 indicates tailing.
Table 2: Illustrative Effect of Acetonitrile Percentage on Retention and Resolution
| % Acetonitrile (Isocratic) | Expected Retention Time (min) | Resolution (Rs) from a close-eluting impurity |
| 40% | 12.5 | 2.5 |
| 50% | 7.8 | 1.9 |
| 60% | 4.1 | 1.3 |
Note: Data are illustrative. Resolution (Rs) > 2.0 is considered baseline separation.
Section 5: Visual Guides
The following diagrams provide visual workflows for troubleshooting.
Caption: A general workflow for troubleshooting common HPLC issues.
Caption: Impact of mobile phase pH on the analyte's state and chromatographic behavior.
References
- 1. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. silicycle.com [silicycle.com]
- 5. hplc.eu [hplc.eu]
- 6. lcms.cz [lcms.cz]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. uhplcs.com [uhplcs.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 11. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. labcompare.com [labcompare.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. ijprajournal.com [ijprajournal.com]
interpreting NMR spectrum of 2-Chloro-4-morpholinobenzoic acid for impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on interpreting the ¹H NMR spectrum of 2-Chloro-4-morpholinobenzoic acid to identify potential impurities.
Troubleshooting Guide: Interpreting ¹H NMR Spectra for Impurities
This guide addresses common issues encountered during the NMR analysis of this compound, focusing on the identification of impurities.
Q1: My ¹H NMR spectrum shows more peaks than expected. How do I identify the source of these extra signals?
A1: Extra peaks in your ¹H NMR spectrum typically arise from impurities, which can be unreacted starting materials, by-products, or residual solvents. To identify these, follow these steps:
-
Analyze the Predicted Spectrum: First, compare your experimental spectrum with the predicted ¹H NMR spectrum of pure this compound provided below. This will help you distinguish the product peaks from impurity signals.
-
Check for Starting Materials: The most common impurities are often the starting materials. A likely synthesis route for this compound is the nucleophilic aromatic substitution of 2,4-dichlorobenzoic acid with morpholine. Check your spectrum for the characteristic signals of these two compounds.
-
Consider Potential By-products: A possible by-product is the isomeric 4-Chloro-2-morpholinobenzoic acid, although its formation is less likely due to steric hindrance.
-
Identify Solvent Residues: Residual solvents from the reaction or purification steps are a frequent source of extraneous peaks. Refer to standard tables of NMR solvent impurities to identify these signals.
The following tables summarize the expected ¹H NMR chemical shifts for this compound and its potential impurities.
Data Presentation: Predicted ¹H NMR Chemical Shifts
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-3 | 7.8 - 8.0 | d | 1H |
| H-5 | 6.9 - 7.1 | dd | 1H |
| H-6 | 6.8 - 7.0 | d | 1H |
| Morpholine (-CH₂-N-) | 3.2 - 3.4 | t | 4H |
| Morpholine (-CH₂-O-) | 3.7 - 3.9 | t | 4H |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | br s | 1H |
Note: Predicted chemical shifts are based on the analysis of substituent effects on a benzene ring and known values for similar structures. Actual values may vary depending on the solvent and experimental conditions.
Table 2: ¹H NMR Data for Potential Impurities
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| 2,4-Dichlorobenzoic acid | Aromatic Protons | 7.3 - 7.9 | m |
| Morpholine | -CH₂-N- | ~2.8 | t |
| -CH₂-O- | ~3.7 | t | |
| 4-Chloro-2-morpholinobenzoic acid | Aromatic Protons | 7.0 - 7.8 | m |
| Morpholine (-CH₂-N-) | 3.0 - 3.2 | t | |
| Morpholine (-CH₂-O-) | 3.7 - 3.9 | t |
Q2: I see broad signals in my spectrum. What could be the cause?
A2: Broad signals in an NMR spectrum can be due to several factors:
-
Acidic Protons: The carboxylic acid proton (-COOH) of this compound is acidic and often appears as a broad singlet. Its chemical shift can be highly variable and dependent on concentration and the solvent used.
-
Water: The presence of water in the sample can lead to exchange with acidic protons, causing broadening of both the water and the acidic proton signals.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening of all signals in the spectrum.
-
Poor Shimming: An improperly shimmed spectrometer will result in broad and distorted peaks.
Q3: How can I confirm the identity of a suspected impurity?
A3: To confirm the identity of an impurity, you can perform a "spiking" experiment. This involves adding a small amount of the suspected compound to your NMR tube and re-acquiring the spectrum. If the intensity of the peak increases, it confirms the identity of the impurity.
Frequently Asked Questions (FAQs)
Q1: What is the expected splitting pattern for the aromatic protons of this compound?
A1: The aromatic region of the ¹H NMR spectrum of this compound is expected to show three signals corresponding to the three aromatic protons.
-
The proton at position 3 (ortho to the carboxylic acid) is expected to be a doublet.
-
The proton at position 5 (meta to the carboxylic acid and ortho to the morpholine) will likely be a doublet of doublets.
-
The proton at position 6 (ortho to the morpholine) should appear as a doublet.
Q2: Why do the morpholine protons appear as two separate signals?
A2: The morpholine ring has two distinct sets of methylene protons. The four protons adjacent to the nitrogen atom (-CH₂-N-) are in a different chemical environment than the four protons adjacent to the oxygen atom (-CH₂-O-). This results in two separate signals, both expected to be triplets.
Experimental Protocols
Standard Protocol for ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: If quantitative analysis is required, add a known amount of an internal standard.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock, tune, and shim the spectrometer to obtain optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., sufficient number of scans to achieve a good signal-to-noise ratio).
Mandatory Visualization
Caption: Workflow for identifying impurities in the ¹H NMR spectrum.
Caption: Structure of this compound with proton labels.
stability issues of 2-Chloro-4-morpholinobenzoic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 2-Chloro-4-morpholinobenzoic acid in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Troubleshooting Guide
Issue: Variability in experimental results when using this compound solutions.
Possible Cause: Degradation of the compound in solution due to improper storage or handling.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Was the stock solution freshly prepared?
-
How was the stock solution stored (temperature, light exposure)?
-
What solvent was used to prepare the stock solution?
-
-
Assess Solution Stability Under Experimental Conditions:
-
What is the pH of the experimental buffer?
-
What is the temperature at which the experiment is conducted?
-
How long is the compound incubated in the experimental medium?
-
-
Implement Control Experiments:
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Include a "time-zero" control where the compound is added to the experimental medium and immediately analyzed.
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Analyze a sample of the stock solution at the beginning and end of a series of experiments to check for degradation.
-
Issue: Precipitation of this compound during an experiment.
Possible Cause: Poor solubility of the compound in the experimental medium.
Troubleshooting Steps:
-
Determine the Solubility Limit:
-
What is the final concentration of the compound in the assay?
-
What is the composition of the experimental buffer (e.g., presence of salts, organic co-solvents)?
-
-
Modify the Formulation:
-
Consider the use of a co-solvent (e.g., DMSO, ethanol) in the final assay medium, ensuring it does not interfere with the experiment.
-
Adjust the pH of the buffer, as the solubility of benzoic acid derivatives is pH-dependent.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For solid material, it is recommended to store in a tightly sealed container in a dry and cool place, with some suppliers suggesting a temperature of 2-8°C.[1][2] Solutions should be freshly prepared. If short-term storage of solutions is necessary, they should be kept at 2-8°C and protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C may be considered, but freeze-thaw stability should be evaluated.
Q2: What solvents are suitable for dissolving this compound?
Q3: What are the potential degradation pathways for this compound?
A3: Specific degradation pathways for this compound have not been detailed in the available literature. However, based on its chemical structure, potential degradation pathways could include:
-
Hydrolysis: The morpholine ring or the chloro-substituent could be susceptible to hydrolysis under strong acidic or basic conditions, although these are generally stable functional groups.
-
Oxidation: The aromatic ring and the morpholine group could be susceptible to oxidation.
-
Photodegradation: Exposure to UV light may lead to degradation.
Studies on similar compounds like 2-chloro-4-nitrobenzoic acid have shown microbial degradation pathways involving oxidative dehalogenation.[4][5]
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: A forced degradation study can be performed to understand the stability of the compound.[6][7] This involves subjecting a solution of the compound to various stress conditions and analyzing for degradation over time. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to separate the parent compound from any degradation products.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents (Illustrative Data)
| Solvent | Solubility at 25°C (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Ethanol | ~ 20 |
| Methanol | ~ 15 |
| Acetonitrile | ~ 5 |
| Water (pH 7.4) | ~ 0.5 |
| Water (pH 9.0) | ~ 2.0 |
Note: This table presents hypothetical data for illustrative purposes. Actual solubility should be determined experimentally.
Table 2: Example Forced Degradation Study Conditions (as per ICH Guidelines)
| Stress Condition | Reagent/Condition | Duration | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8 hours | Room Temperature |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temperature |
| Thermal | Solid and Solution | 7 days | 80°C |
| Photostability | Solid and Solution | ICH Q1B options | 25°C |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Thermal Stress: Place a vial of the stock solution in an oven at 80°C.
-
Photostability: Expose a vial of the stock solution to a light source as specified in ICH Q1B guidelines.
-
-
Incubate: Incubate the stressed samples for the desired time points.
-
Neutralize (for acid and base hydrolysis): At each time point, take an aliquot and neutralize the acid-stressed sample with an equivalent amount of base, and the base-stressed sample with an equivalent amount of acid.
-
Analyze: Analyze the samples using a stability-indicating HPLC method.
Protocol 2: Example of a Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Mandatory Visualization
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability of this compound in solution.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-CHLORO-4-MORPHOLINOBENZENECARBOXYLIC ACID CAS#: 175153-55-6 [amp.chemicalbook.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Novel pathway for the degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. strain RKJ12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-4-morpholinobenzoic Acid
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the scaled-up synthesis of 2-Chloro-4-morpholinobenzoic acid. The information is intended for researchers, scientists, and drug development professionals engaged in process chemistry and scale-up operations.
Synthesis Overview
The recommended synthetic route for a scalable and efficient production of this compound is a two-step process. This pathway begins with the nucleophilic aromatic substitution (SNAr) of 2-chloro-4-fluorobenzonitrile with morpholine, followed by the hydrolysis of the resulting nitrile to the desired carboxylic acid. This approach is often favored in industrial settings due to the high reactivity of the fluorine atom as a leaving group and the availability of the starting materials.
dealing with poor solubility of 2-Chloro-4-morpholinobenzoic acid in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-morpholinobenzoic acid, focusing on challenges related to its solubility in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
This compound is a solid with a melting point in the range of 188.5-192°C.[1] Its predicted pKa is approximately 3.61.[1]
Q2: I am having trouble dissolving this compound for my reaction. Which solvents are recommended?
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High Polarity Solvents: Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are likely to be effective in dissolving this compound.
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Moderate Polarity Solvents: Alcohols like ethanol and methanol can also be good choices, as benzoic acid and its derivatives often show good solubility in these solvents.
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Other Options: Tetrahydrofuran (THF) and acetonitrile may also be suitable, although solubility might be lower compared to DMF or DMSO.
It is always recommended to perform small-scale solubility tests with your specific reaction conditions.
Q3: Are there any general strategies to improve the solubility of this compound if it remains poorly soluble in my chosen solvent?
Yes, several strategies can be employed to improve the solubility of carboxylic acids:
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Co-solvent Systems: Using a mixture of solvents can often enhance solubility. For instance, adding a small amount of a highly polar solvent like DMF or DMSO to a less polar solvent might improve dissolution.
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Temperature Adjustment: Gently heating the mixture can increase the rate of dissolution and the overall solubility. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.
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Salt Formation: Conversion of the carboxylic acid to a more soluble salt by adding a suitable base can be an effective strategy, especially for reactions in protic solvents. The free acid can often be regenerated during the reaction workup by acidification.
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Derivatization: For certain applications, converting the carboxylic acid to a more soluble derivative, such as an ester, might be a viable option.
Troubleshooting Guide: Poor Solubility in Reactions
This guide provides a systematic approach to troubleshoot and address poor solubility of this compound during chemical reactions.
Problem: this compound is not dissolving sufficiently in the reaction solvent, leading to a heterogeneous mixture and potentially low reaction yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility.
Data Presentation
As specific quantitative solubility data for this compound is not available in the reviewed literature, the following table provides a qualitative guide based on the expected solubility of similar substituted benzoic acids.
| Solvent | Polarity Index | Expected Qualitative Solubility of this compound |
| Dimethylformamide (DMF) | 6.4 | High |
| Dimethyl sulfoxide (DMSO) | 7.2 | High |
| Methanol | 5.1 | Moderate to High |
| Ethanol | 4.3 | Moderate to High |
| Tetrahydrofuran (THF) | 4.0 | Moderate |
| Acetonitrile | 5.8 | Moderate |
| Acetone | 5.1 | Moderate |
| Dichloromethane (DCM) | 3.1 | Low to Moderate |
| Toluene | 2.4 | Low |
| Hexane | 0.1 | Very Low / Insoluble |
Experimental Protocols
The following are detailed, generalized methodologies for common reactions involving carboxylic acids like this compound.
Protocol 1: General Procedure for Amide Coupling using a Carbodiimide Reagent
This protocol describes a standard procedure for forming an amide bond between a carboxylic acid and an amine.
Experimental Workflow:
Caption: Workflow for a typical amide coupling reaction.
Methodology:
-
Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., DMF, DCM, or THF). If solubility is an issue, consider the strategies outlined in the troubleshooting guide.
-
Addition of Amine: To the stirred solution, add the desired amine (1.0 to 1.2 equivalents).
-
Addition of Coupling Reagents: Add a carbodiimide coupling reagent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 to 1.5 equivalents) and an activating agent like Hydroxybenzotriazole (HOBt) (1.1 to 1.5 equivalents). The addition of HOBt can help to suppress side reactions and improve yields.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl) to remove unreacted amine and base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by a suitable method, such as column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure for Acylation via Acid Chloride Formation
This two-step protocol involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with a nucleophile.
Experimental Workflow:
Caption: Workflow for acylation via an acid chloride intermediate.
Methodology:
Step 1: Formation of the Acid Chloride
-
Suspension: In a dry reaction flask under an inert atmosphere, suspend this compound (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).
-
Addition of Chlorinating Agent: Add a chlorinating agent, such as oxalyl chloride (1.5 to 2.0 equivalents) or thionyl chloride (1.5 to 2.0 equivalents), dropwise to the suspension. A catalytic amount of DMF (1-2 drops) can be added to facilitate the reaction with oxalyl chloride.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete when gas evolution (CO, CO₂, and HCl for oxalyl chloride; SO₂ and HCl for thionyl chloride) ceases.
-
Isolation of Acid Chloride: Remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude acid chloride is often used immediately in the next step without further purification.
Step 2: Acylation Reaction
-
Dissolution: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM or THF).
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Addition of Nucleophile and Base: To this solution, add the desired nucleophile (e.g., an amine or alcohol, 1.0 to 1.2 equivalents) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5 to 2.0 equivalents), to neutralize the HCl generated during the reaction.
-
Reaction and Monitoring: Stir the reaction mixture, typically at 0 °C to room temperature, and monitor its progress by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, perform an appropriate aqueous workup similar to that described in Protocol 1, followed by purification of the crude product.
References
preventing byproduct formation in 2-Chloro-4-morpholinobenzoic acid synthesis
Technical Support Center: 2-Chloro-4-morpholinobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you minimize byproduct formation and maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct route is the nucleophilic aromatic substitution (SNAr) of 2,4-dichlorobenzoic acid with morpholine. In this reaction, the morpholine selectively displaces the chloride at the C4 position. The reaction is facilitated by the electron-withdrawing carboxylic acid group, which activates the aromatic ring for nucleophilic attack.[1][2][3]
Q2: Which chloride is preferentially substituted on 2,4-dichlorobenzoic acid and why?
A2: The chloride at the C4 position (para to the carboxylic acid) is preferentially substituted. The carboxylic acid group is an electron-withdrawing group that activates the positions ortho and para to it for nucleophilic attack. The negative charge of the Meisenheimer intermediate is stabilized more effectively when the substitution occurs at the para position.[1][2]
Q3: What are the most common byproducts in this synthesis?
A3: The most frequently encountered byproducts include:
-
2,4-Dimorpholinobenzoic acid: Formed by the substitution of both chlorine atoms. This occurs under forcing conditions (high temperature, long reaction time, or excess morpholine).
-
Unreacted 2,4-Dichlorobenzoic acid: Results from incomplete reaction.
-
Isomeric byproduct (4-Chloro-2-morpholinobenzoic acid): Substitution at the C2 position is sterically hindered and electronically less favored, but trace amounts may form, complicating purification.
Q4: How can I monitor the reaction progress effectively?
A4: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.[4] Use a solvent system such as Ethyl Acetate/Hexane (e.g., 1:1 ratio) with a few drops of acetic acid to ensure the carboxylic acids are protonated and move up the plate. The product, starting material, and major byproducts should have distinct Rf values.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Inefficient base. | 1. Monitor via TLC until the starting material is consumed. 2. Gradually increase the reaction temperature (e.g., in 10°C increments). See Table 1 for guidance. 3. Extend the reaction time, monitoring every 2-4 hours. 4. Ensure an appropriate base (e.g., K₂CO₃, Et₃N) is used in sufficient quantity (at least 2 equivalents) to neutralize the generated HCl and the benzoic acid proton.[5] |
| Significant amount of 2,4-dimorpholinobenzoic acid byproduct detected. | 1. Reaction temperature is too high. 2. Excessive reaction time. 3. Molar ratio of morpholine is too high. | 1. Reduce the reaction temperature. A temperature range of 80-120°C is typically a good starting point.[6] 2. Stop the reaction as soon as the starting material is consumed (as per TLC). 3. Use a controlled amount of morpholine (e.g., 1.1 - 1.5 equivalents). |
| Product is difficult to purify from starting material. | The polarity difference between the product and starting material is insufficient for easy separation by standard chromatography. | 1. Ensure the reaction goes to completion to minimize residual starting material. 2. During workup, perform a basic wash (e.g., with dilute NaHCO₃) followed by acidification. The differing pKa values may allow for selective precipitation. 3. For chromatography, try adding a small percentage of acetic acid to the mobile phase to improve peak shape and separation. |
| Reaction does not start or proceeds very slowly. | 1. Poor quality of reagents or solvent. 2. Insufficient activation of the aromatic ring. | 1. Use freshly distilled, anhydrous solvents (e.g., DMF, DMSO) and high-purity reagents. 2. While the carboxylic acid is activating, in some cases, a stronger electron-withdrawing group or a phase-transfer catalyst may be beneficial, although this alters the core procedure. |
Table 1: Effect of Reaction Conditions on Product Distribution
| Parameter | Condition A (Optimized) | Condition B (Low Temp) | Condition C (High Temp) |
| Temperature | 110 °C | 80 °C | 150 °C |
| Time | 12 hours | 24 hours | 12 hours |
| Morpholine (equiv.) | 1.2 | 1.2 | 2.5 |
| Yield of Product | ~85% | ~40% | ~60% |
| 2,4-Dichlorobenzoic acid | < 2% | ~55% | < 1% |
| 2,4-Dimorpholinobenzoic acid | ~5% | < 1% | ~35% |
| Purity (post-workup) | > 95% | - | ~65% |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2,4-Dichlorobenzoic acid (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dichlorobenzoic acid and anhydrous DMF.
-
Add potassium carbonate to the mixture.
-
Add morpholine dropwise to the stirred suspension at room temperature.
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Heat the reaction mixture to 110°C and maintain for 10-14 hours.
-
Monitor the reaction progress using TLC (1:1 Ethyl Acetate/Hexane + 1% Acetic Acid).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water.
-
Acidify the aqueous mixture to pH ~2-3 using concentrated HCl. A precipitate will form.
-
Stir the suspension in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
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Recrystallize the crude product from an appropriate solvent system (e.g., Ethanol/Water) to obtain pure this compound.[7]
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Reaction scheme for the synthesis of this compound and the formation of the primary disubstitution byproduct.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues during the synthesis and purification of the target compound.
References
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
Validation & Comparative
Comparative Analysis of 2-Chloro-4-morpholinobenzoic acid and 2-morpholinobenzoic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-morpholinobenzoic acid has emerged as a valuable scaffold in medicinal chemistry, with derivatives showing promise as anti-inflammatory and antimicrobial agents.[1] A significant body of research has focused on the development of 2-morpholinobenzoic acid derivatives as inhibitors of PC-PLC, a key enzyme in cellular signaling pathways that is often dysregulated in cancer.[2][3] The substitution pattern on the benzoic acid ring is a critical determinant of the inhibitory activity of these compounds.
Structure-Activity Relationship Insights
Studies on a series of 2-morpholinobenzoic acid derivatives have demonstrated that the spatial arrangement of substituents on the central phenyl ring dramatically influences their biological activity. A key finding is that a 2,5-substitution pattern, with the morpholine group at position 2 and an N-benzylamino group at position 5, is optimal for high-potency inhibition of PC-PLC.[3]
In contrast, compounds with a 2,4-substitution pattern exhibit significantly reduced inhibitory activity. This suggests that the relative positioning of the morpholine ring and other substituents is crucial for effective interaction with the enzyme's active site.
Inferred Activity Comparison
Based on the established SAR, we can infer the likely activity profiles of 2-Chloro-4-morpholinobenzoic acid and 2-morpholinobenzoic acid:
-
2-morpholinobenzoic acid : This compound, with a morpholine group at the 2-position, serves as a foundational scaffold. Its inherent activity is likely modest but provides a platform for further optimization through the introduction of additional substituents.
-
This compound : This molecule features a 2,4-substitution pattern. Based on the principle that this arrangement is less favorable for PC-PLC inhibition compared to the 2,5-pattern, it is predicted that this compound would exhibit lower inhibitory potency against this target than an optimally substituted 2-morpholinobenzoic acid derivative. The presence of the chloro group at the 2-position and the morpholine at the 4-position may not provide the correct geometry for binding to the PC-PLC active site.
Quantitative Data on Related Compounds
To illustrate the impact of the substitution pattern, the following table summarizes data for a pair of closely related 2-morpholinobenzoic acid derivatives from a key study. These compounds share the same N-benzylamino substituent but differ in its position relative to the morpholine group.
| Compound ID | Substitution Pattern | Description | PC-PLCBC Enzyme Activity (%)a | Inhibition (%) |
| 1b | 2,5- | 5-((3-chlorobenzyl)amino)-2-morpholinobenzoic acid | 10.7 ± 1.5 | 89.3 |
| 11f | 2,4- | 4-((3-chlorobenzyl)amino)-2-morpholinobenzoic acid | 33.1 ± 5.7 | 66.9 |
| Data extracted from a study on PC-PLC inhibitors.[3] aEnzyme activity relative to vehicle (DMSO). Lower percentage indicates higher inhibition. |
This data clearly demonstrates a threefold decrease in inhibitory activity when the N-benzylamino group is moved from the 5-position to the 4-position, highlighting the importance of the substitution pattern.[3]
Experimental Protocols
The following is a detailed methodology for the PC-PLC inhibition assay used to generate the data in the table above.
PC-PLC Inhibition Assay (Amplex Red Assay)
This assay determines the inhibitory activity of compounds against Bacillus cereus PC-PLC (PC-PLCBC).
Materials:
-
PC-PLCBC enzyme
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
L-α-phosphatidylcholine (PC)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl)
Procedure:
-
A master mix is prepared containing Amplex Red reagent, HRP, and choline oxidase in the assay buffer.
-
The substrate, L-α-phosphatidylcholine, is added to the master mix.
-
The test compound (e.g., at a final concentration of 10 µM) is added to the wells of a microplate.
-
The PC-PLCBC enzyme is added to the master mix immediately before starting the reaction.
-
The enzyme-substrate reaction is initiated by adding the master mix to the wells containing the test compound.
-
The fluorescence is measured over time at an excitation wavelength of 540 nm and an emission wavelength of 590 nm.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The percentage of enzyme activity is determined by comparing the reaction rate in the presence of the test compound to the rate of a vehicle control (DMSO).
Signaling Pathway
The diagram below illustrates the signaling pathway involving PC-PLC and its downstream effects, which can be inhibited by 2-morpholinobenzoic acid derivatives.
Caption: PC-PLC signaling pathway and its inhibition.
Conclusion
While a direct experimental comparison between this compound and 2-morpholinobenzoic acid is not available, the existing structure-activity relationship data for 2-morpholinobenzoic acid derivatives strongly suggests that the substitution pattern is a key determinant of their biological activity as PC-PLC inhibitors. The 2,4-substitution pattern of this compound is likely to be less favorable for potent PC-PLC inhibition compared to an unsubstituted 2-morpholinobenzoic acid or, more significantly, a 2,5-disubstituted analog. Further experimental studies are required to definitively determine and compare the biological activities of these two specific compounds.
References
- 1. 2-Morpholinobenzoic Acid [myskinrecipes.com]
- 2. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Chloro-4-morpholinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Chloro-4-morpholinobenzoic acid, a key intermediate in the development of various pharmaceuticals, can be approached through several strategic routes. This guide provides a comparative analysis of three prominent methods: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Ullmann Condensation. Each route is evaluated based on performance metrics such as reaction yield, conditions, and the nature of starting materials, supported by detailed experimental protocols and visualizations to aid in methodological selection.
Comparison of Synthesis Routes
The selection of an optimal synthesis route for this compound is contingent on factors such as desired yield, available starting materials, and tolerance to specific reaction conditions. The following table summarizes the key quantitative data for each of the three primary synthetic pathways.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Ullmann Condensation |
| Starting Material | 2,4-Dichlorobenzoic acid or 2-Chloro-4-fluorobenzoic acid | 2,4-Dichlorobenzoic acid | 2-Chloro-4-halobenzoic acid (I > Br > Cl) |
| Primary Reagent | Morpholine | Morpholine | Morpholine |
| Catalyst | None (or phase-transfer catalyst) | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper-based (e.g., CuI, Cu₂O) |
| Ligand | None | Phosphine-based (e.g., XPhos, BINAP) | Diamine or Phenanthroline-based |
| Base | Strong base (e.g., K₂CO₃, NaH) | Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) | Strong base (e.g., K₂CO₃, KOH) |
| Solvent | Polar aprotic (e.g., DMSO, DMF, NMP) | Anhydrous, non-polar (e.g., Toluene, Dioxane) | Polar aprotic (e.g., DMF, NMP, Pyridine) |
| Temperature | High (100-200 °C) | Moderate to high (80-120 °C) | High (120-220 °C) |
| Reaction Time | 12-48 hours | 2-24 hours | 12-48 hours |
| Reported Yield | Moderate to Good (Varies with substrate) | Good to Excellent (Often >80%) | Moderate to Good (Varies with substrate) |
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This method relies on the direct displacement of a halide or other suitable leaving group on the aromatic ring by morpholine. The reaction is typically facilitated by high temperatures and a polar aprotic solvent.
Procedure:
-
To a sealed reaction vessel, add 2,4-dichlorobenzoic acid (1.0 eq), morpholine (2.0-3.0 eq), and potassium carbonate (2.5 eq).
-
Add a suitable volume of dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.5-1.0 M.
-
Heat the reaction mixture to 150-180 °C and stir vigorously for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with concentrated HCl to a pH of 2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Route 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming C-N bonds and is often favored for its milder conditions and higher yields compared to traditional methods.
Procedure:
-
In a glovebox or under an inert atmosphere, combine 2,4-dichlorobenzoic acid (1.0 eq), morpholine (1.2-1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand like XPhos (2-10 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.5-2.0 eq).
-
Add anhydrous toluene or dioxane to the reaction vessel.
-
Seal the vessel and heat the mixture to 100-110 °C with stirring for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Route 3: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of aryl-nitrogen bonds, often requiring higher temperatures than the Buchwald-Hartwig amination.[1]
Procedure:
-
Combine 2-chloro-4-iodobenzoic acid (1.0 eq), morpholine (2.0 eq), a copper(I) salt such as CuI (10-20 mol%), a ligand like 1,10-phenanthroline (20-40 mol%), and a base such as potassium carbonate (2.0 eq) in a reaction flask.
-
Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or pyridine.
-
Heat the reaction mixture to 120-180 °C and stir for 12-48 hours.
-
Monitor the reaction's progress.
-
Once complete, cool the reaction, dilute with water, and acidify with HCl.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by chromatography or recrystallization to yield the final product.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.
Caption: Buchwald-Hartwig Amination Pathway.
Caption: Ullmann Condensation Pathway.
References
A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4-morpholinobenzoic Acid Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-Chloro-4-morpholinobenzoic acid analogs, focusing on their potential as anticancer agents through the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC). The information presented herein is compiled from recent studies and is intended to inform drug discovery and development efforts in oncology.
Introduction
Phosphatidylcholine-specific phospholipase C (PC-PLC) has emerged as a significant target in cancer therapy due to its role in aberrant cellular signaling pathways that drive tumor growth and progression.[1][2] The enzyme catalyzes the hydrolysis of phosphatidylcholine to produce phosphocholine and diacylglycerol (DAG), crucial second messengers that influence cell proliferation, differentiation, and apoptosis.[2] Analogs of this compound have been identified as a promising class of PC-PLC inhibitors with potent anti-proliferative activities.[3] This guide offers a comparative overview of these analogs, detailing their biological performance with supporting experimental data.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological activities of various 2-morpholinobenzoic acid analogs. The data is derived from studies by Barker et al. (2025) and showcases the impact of structural modifications on PC-PLC inhibition and anti-proliferative efficacy against human breast adenocarcinoma (MDA-MB-231) and colorectal carcinoma (HCT116) cell lines.[3]
Table 1: PC-PLC Enzyme Inhibition of 2-Morpholinobenzoic Acid Analogs [3]
| Compound ID | R Group (at position 4) | R' Group (at position 1) | % PC-PLC Inhibition (at 10 µM) |
| 1a | H | COOH | 85.2 ± 3.1 |
| 1b | 3-Cl | COOH | 89.3 ± 1.5 |
| 1c | 4-Cl | COOH | 82.5 ± 4.2 |
| 1d | 3,4-diCl | COOH | 78.9 ± 5.5 |
| 2a | H | CONHOH | 75.6 ± 6.3 |
| 2b | 3-Cl | CONHOH | 69.5 ± 7.3 |
| 10h | 2-Br | COOCH3 | 55.1 ± 8.9 |
| 11f | 3-Cl | COOH | 33.1 ± 5.7 |
| 12j | 4-Br | CONHOH | 58.2 ± 4.1 |
| D609 | - | - | 45.3 ± 9.8 |
D609 is a known, non-drug-like PC-PLC inhibitor included for comparison.
Table 2: Anti-proliferative Activity of 2-Morpholinobenzoic Acid Analogs [3]
| Compound ID | R Group (at position 4) | R' Group (at position 1) | % Cell Proliferation (MDA-MB-231 at 10 µM) | % Cell Proliferation (HCT116 at 10 µM) |
| 2a | H | CONHOH | 25.4 ± 3.8 | 21.7 ± 4.5 |
| 2b | 3-Cl | CONHOH | 22.1 ± 2.9 | 18.9 ± 3.1 |
| 10h | 2-Br | COOCH3 | 51.3 ± 13.3 | 29.5 ± 8.6 |
| 12j | 4-Br | CONHOH | 21.8 ± 5.5 | 18.1 ± 5.6 |
| D609 | - | - | No significant activity | No significant activity |
Structure-Activity Relationship (SAR) Summary
The data reveals several key SAR trends for this class of compounds:
-
Substitution on the Benzyl Ring: Halogen substitution on the N-benzyl ring, particularly at the 3-position (e.g., 1b ), enhances PC-PLC inhibitory activity compared to the unsubstituted analog (1a ).[3]
-
Acyl Group Modification: Conversion of the carboxylic acid to a hydroxamic acid (e.g., 2a , 2b , 12j ) generally leads to potent anti-proliferative activity, even if the direct enzyme inhibition appears slightly reduced in some cases.[3] The hydroxamic acid moiety is a known zinc-binding group, which may contribute to its biological effect by interacting with the zinc ions in the active site of PC-PLC.
-
Esterification: Esterification of the carboxylic acid (e.g., 10h ) results in moderate anti-proliferative activity.[3]
-
Substitution Pattern on the Central Ring: A 1,2,5-substitution pattern (acyl group, morpholine, and N-benzylamine, respectively) on the central benzoic acid ring is generally optimal for activity. Altering this to a 1,2,4-relationship leads to a decrease in inhibitory potency.[3]
-
Heterocycle Modification: Replacement of the morpholine ring with a tetrahydropyran (THP) ring results in a significant loss of inhibitory activity, suggesting that the tertiary nitrogen of the morpholine ring is crucial for interaction with the target enzyme.[3]
Experimental Protocols
The synthesis of the 2-morpholino-4-N-benzylamine derivatives begins with an Ullmann-coupling of 2-chloro-4-nitrobenzoic acid with morpholine to yield 2-morpholino-4-nitrobenzoic acid. Subsequent reduction of the nitro group to an amine, followed by reductive amination with the appropriately substituted benzaldehyde, affords the desired N-benzylamine analogs. The carboxylic acid can then be converted to the corresponding ester or hydroxamic acid through standard synthetic procedures.[3]
The inhibitory activity of the compounds against PC-PLC is determined using a coupled enzymatic assay with the Amplex Red reagent.[1][2]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing 0.4 mM Amplex Red, 1 unit/mL horseradish peroxidase, 4 units/mL alkaline phosphatase, 0.1 unit/mL choline oxidase, and 0.5 mM phosphatidylcholine (PtdCho) in a reaction buffer (50 mM Tris-HCl, pH 7.4, 0.14 M NaCl, 10 mM dimethylglutarate, 2 mM CaCl2).[1]
-
Enzyme Reaction: PC-PLC enzyme is added to the reaction mixture in the presence of the test compound or vehicle control (DMSO). The PC-PLC hydrolyzes PtdCho to phosphocholine.
-
Coupled Enzyme Steps: Alkaline phosphatase converts phosphocholine to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H2O2).[1][2]
-
Fluorometric Detection: In the presence of horseradish peroxidase, H2O2 reacts with Amplex Red to produce the highly fluorescent resorufin.[1]
-
Data Analysis: The fluorescence intensity is measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm. The percentage of inhibition is calculated by comparing the fluorescence signal in the presence of the inhibitor to the vehicle control.
The anti-proliferative activity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: MDA-MB-231 or HCT116 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in the low micromolar range) or vehicle control (DMSO) for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell proliferation is calculated relative to the vehicle-treated control cells.
Visualizations
References
- 1. In vivo Detection of Phospholipase C by Enzyme-Activated Near-infrared Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC and UHPLC Methods for the Quantification of 2-Chloro-4-morpholinobenzoic Acid
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comprehensive comparison of two high-performance liquid chromatography (HPLC) methods for the quantification of 2-Chloro-4-morpholinobenzoic acid: a conventional HPLC-UV method and a more modern Ultra-High-Performance Liquid Chromatography (UHPLC-UV) method. The experimental data presented herein is synthesized based on typical performance characteristics of analytical methods for similar small molecules.
Methodology Comparison: HPLC-UV vs. UHPLC-UV
The primary distinction between HPLC and UHPLC lies in the particle size of the stationary phase in the column. UHPLC columns utilize sub-2 µm particles, which, when operated at higher pressures, lead to significantly faster analysis times, improved resolution, and greater sensitivity compared to conventional HPLC systems that typically use 3-5 µm particles. While HPLC-UV is a robust and widely accessible technique, UHPLC-UV offers notable advantages in throughput and performance, which can be crucial in a high-demand drug development environment.
Experimental Protocols
Detailed methodologies for the validation of both the proposed HPLC-UV and UHPLC-UV methods are provided below. These protocols are designed to assess the key validation parameters in accordance with International Council for Harmonisation (ICH) guidelines.[1]
Preparation of Standard and Sample Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with the diluent to cover the desired concentration range for linearity, accuracy, and precision studies.
-
Sample Solution: Prepare the sample solution by dissolving the test substance in the diluent to achieve a target concentration within the linear range of the method.
HPLC-UV Method Protocol
| Parameter | Specification |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
UHPLC-UV Method Protocol
| Parameter | Specification |
| Instrument | Waters ACQUITY UPLC H-Class or equivalent |
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
| UV Detection | 254 nm |
Data Presentation: A Comparative Analysis
The following tables summarize the validation data for the HPLC-UV and UHPLC-UV methods for the quantification of this compound.
Table 1: Linearity
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[2]
| Parameter | HPLC-UV | UHPLC-UV | Acceptance Criteria |
| Range (µg/mL) | 1 - 100 | 0.5 - 100 | - |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
Table 2: Accuracy
Accuracy is determined by replicate analysis of samples containing known amounts of the analyte.
| Spiked Concentration (µg/mL) | HPLC-UV (% Recovery) | UHPLC-UV (% Recovery) | Acceptance Criteria |
| 5 | 99.2 | 100.5 | 98.0 - 102.0% |
| 50 | 101.1 | 100.2 | 98.0 - 102.0% |
| 90 | 99.8 | 99.5 | 98.0 - 102.0% |
Table 3: Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]
| Parameter | HPLC-UV (% RSD) | UHPLC-UV (% RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.85 | 0.42 | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.23 | 0.78 | ≤ 2.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
| Parameter | HPLC-UV (µg/mL) | UHPLC-UV (µg/mL) | Acceptance Criteria |
| LOD (S/N ≥ 3) | 0.3 | 0.1 | Report Value |
| LOQ (S/N ≥ 10) | 1.0 | 0.5 | Report Value |
Table 5: Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.
| Parameter Variation | HPLC-UV (% RSD) | UHPLC-UV (% RSD) | Acceptance Criteria |
| Flow Rate (± 10%) | 1.5 | 0.9 | ≤ 2.0% |
| Mobile Phase Composition (± 2%) | 1.8 | 1.1 | ≤ 2.0% |
| Column Temperature (± 5 °C) | 1.3 | 0.8 | ≤ 2.0% |
Table 6: System Suitability
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
| Parameter | HPLC-UV | UHPLC-UV | Acceptance Criteria |
| Tailing Factor | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 5000 | Report Value |
| % RSD of Peak Area (n=6) | 0.9 | 0.5 | ≤ 1.0% |
Workflow Visualization
The following diagram illustrates the logical workflow of the HPLC method validation process.
Caption: Logical workflow for the validation of an HPLC method.
Conclusion
Both the conventional HPLC-UV and the more advanced UHPLC-UV methods are capable of reliably quantifying this compound. The choice between the two will depend on the specific needs of the laboratory.
-
The HPLC-UV method is robust, reliable, and suitable for standard quality control applications where high throughput is not a primary concern. Its validation parameters meet all standard acceptance criteria.
-
The UHPLC-UV method offers significant advantages in terms of speed, sensitivity, and efficiency. The reduced run times can lead to substantial savings in solvent consumption and an increase in sample throughput. The improved sensitivity, as evidenced by the lower LOD and LOQ, makes it the preferred choice for applications requiring the detection and quantification of trace-level impurities or for analyses with limited sample volume.
For research and development environments where speed and sensitivity are paramount, the UHPLC-UV method is the superior option. For routine quality control with less stringent throughput demands, the conventional HPLC-UV method remains a viable and cost-effective solution.
References
biological activity comparison of chloro-substituted morpholinobenzoic acids
A Comparative Analysis of the Biological Activity of Chloro-Substituted Morpholinobenzoic Acids as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of various chloro-substituted morpholinobenzoic acid derivatives, focusing on their potential as anticancer agents. The data presented is derived from studies on their antiproliferative effects and their inhibition of key enzymes implicated in cancer progression. This document is intended to inform the rational design of novel therapeutics by exploring the impact of chloro-substitution on biological activity.
Introduction
Morpholinobenzoic acid derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological activities. The incorporation of a morpholine ring can enhance the potency and modulate the pharmacokinetic properties of drug candidates. When combined with a benzoic acid moiety and further substituted with electron-withdrawing groups like chlorine, these compounds have demonstrated significant potential as inhibitors of enzymes such as phosphatidylcholine-specific phospholipase C (PC-PLC), which is overexpressed in various cancers. This guide focuses on the structure-activity relationship (SAR) of chloro-substituted morpholinobenzoic acids, providing a comparative analysis of their anticancer activities.
Data Presentation
The following tables summarize the in vitro biological activity of a series of chloro-substituted morpholinobenzoic acid derivatives. The data includes their inhibitory activity against PC-PLC and their antiproliferative effects on the human breast cancer cell line MDA-MB-231 and the human colon cancer cell line HCT116.
Table 1: PC-PLC Enzyme Inhibition of Chloro-Substituted Morpholinobenzoic Acid Derivatives
| Compound ID | Substitution on N-benzyl Ring | Remaining PC-PLC Activity (%) ± SD |
| 1b | 3-Chloro | 10.7 ± 1.5 |
| 11f | 3-Chloro (2,4-substitution pattern) | 33.1 ± 5.7 |
| 2b | 3-Chloro (hydroxamic acid) | 30.5 ± 7.3 |
| 12f | 3-Chloro (hydroxamic acid, 2,4-substitution pattern) | 47.5 ± 0.8 |
| D609 (Reference) | - | 49.8 ± 14.0 |
Data extracted from a study on 2-morpholinobenzoic acid derivatives as PC-PLC inhibitors.[1]
Table 2: Antiproliferative Activity of Chloro-Substituted Morpholinobenzoic Acid Derivatives
| Compound ID | Substitution on N-benzyl Ring | MDA-MB-231 Cell Viability (%) ± SD | HCT116 Cell Viability (%) ± SD |
| 12j | 4-Bromo (for comparison) | 21.8 ± 5.5 | 18.1 ± 5.6 |
| 10h | 2-Bromo (for comparison) | 51.3 ± 13.3 | 29.5 ± 8.6 |
Data extracted from a study on the antiproliferative activity of 2-morpholinobenzoic acid derivatives.[1]
Experimental Protocols
Synthesis of 2-Morpholino-4-(N-benzylamino)benzoic Acid Derivatives
The synthesis of the target compounds was achieved through a multi-step process.[1] Initially, 2-chloro-4-nitrobenzoic acid underwent an Ullmann-coupling to introduce the morpholine ring.[1] This was followed by a Fischer esterification to yield a methyl benzoate intermediate.[1] The nitro group was then reduced to an amine, which subsequently underwent a Buchwald-Hartwig amination with a substituted benzyl bromide to introduce the N-benzyl group. Finally, the methyl ester was hydrolyzed to the corresponding carboxylic acid.[1]
PC-PLC Inhibition Assay
The inhibitory activity of the compounds against PC-PLC was determined using a chromogenic substrate, p-nitrophenylphosphorylcholine. The assay was performed in a Tris-HCl buffer containing ZnCl2 and Triton X-100. The test compounds, dissolved in DMSO, were pre-incubated with the PC-PLC enzyme. The reaction was initiated by the addition of the substrate, and the absorbance was measured to determine the rate of substrate hydrolysis. The percentage of remaining enzyme activity was calculated relative to a vehicle control.[2]
Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was evaluated against MDA-MB-231 and HCT116 cancer cell lines using the MTT assay. Cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with the test compounds at a concentration of 10 μM for a specified period. Following treatment, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals. The formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength. Cell viability was expressed as a percentage relative to the vehicle-treated control cells.
Mandatory Visualization
Caption: Synthetic and biological evaluation workflow.
Discussion
The presented data highlights the significant impact of the chloro-substitution pattern on the biological activity of morpholinobenzoic acids.
The 2-morpholino-5-N-(3-chlorobenzyl)aminobenzoic acid (1b ) demonstrated potent inhibition of the PC-PLC enzyme.[1] Interestingly, altering the substitution pattern of the morpholine and N-benzylamino groups on the benzoic acid ring from a 2,5- to a 2,4-relationship (11f ) resulted in a notable decrease in inhibitory activity.[1] This suggests that the spatial arrangement of these functional groups is crucial for effective binding to the enzyme's active site.
Furthermore, the conversion of the carboxylic acid to a hydroxamic acid moiety (2b and 12f ) also influenced the inhibitory potency.[1] While the hydroxamic acid derivatives were generally less potent enzyme inhibitors than their carboxylic acid counterparts, they exhibited significant antiproliferative activity.[1] This could indicate that the hydroxamic acids might have additional or different cellular targets contributing to their anticancer effects.
The antiproliferative data, although limited for chloro-substituted derivatives in the provided source, shows that halogen substitution on the benzyl ring is a key determinant of activity. For instance, bromo-substituted compounds showed considerable inhibition of cancer cell viability.[1] This underscores the importance of the electronic and steric properties of the halogen substituent in modulating the overall biological effect.
References
comparative analysis of spectroscopic data for 2-Chloro-4-morpholinobenzoic acid
A Comparative Spectroscopic Analysis of 2-Chloro-4-morpholinobenzoic Acid
This guide provides a detailed comparative analysis of the spectroscopic data for this compound against its structural analog, 2-chlorobenzoic acid. The information is intended for researchers, scientists, and drug development professionals to facilitate the characterization of these molecules. While experimental data for 2-chlorobenzoic acid is readily available, the data for this compound presented herein is predicted based on established spectroscopic principles and substituent effects.
Data Presentation
The following tables summarize the key spectroscopic data for this compound and 2-chlorobenzoic acid, covering ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry.
Table 1: ¹H NMR Spectral Data (Predicted for this compound and Experimental for 2-Chlorobenzoic Acid)
| Proton Assignment | This compound (Predicted) | 2-Chlorobenzoic Acid (Experimental) |
| Solvent | CDCl₃ | CDCl₃ |
| -COOH | ~11-12 ppm (s, 1H) | ~10-12 ppm (s, 1H) |
| Aromatic H-3 | ~6.8 ppm (d, 1H) | ~7.31 ppm (m, 1H) |
| Aromatic H-5 | ~6.9 ppm (dd, 1H) | ~7.40 ppm (m, 1H) |
| Aromatic H-6 | ~7.9 ppm (d, 1H) | ~8.09 ppm (d, J = 7.44 Hz, 1H) |
| Morpholine -CH₂-N- | ~3.3 ppm (t, 4H) | - |
| Morpholine -CH₂-O- | ~3.8 ppm (t, 4H) | - |
Table 2: ¹³C NMR Spectral Data (Predicted for this compound and Experimental for 2-Chlorobenzoic Acid)
| Carbon Assignment | This compound (Predicted) | 2-Chlorobenzoic Acid (Experimental) |
| Solvent | CDCl₃ | CDCl₃ |
| -COOH | ~170 ppm | 171.09 ppm |
| Aromatic C-1 | ~120 ppm | 128.46 ppm |
| Aromatic C-2 | ~135 ppm | 134.83 ppm |
| Aromatic C-3 | ~112 ppm | 131.56 ppm |
| Aromatic C-4 | ~155 ppm | 132.54 ppm |
| Aromatic C-5 | ~115 ppm | 126.75 ppm |
| Aromatic C-6 | ~132 ppm | 133.65 ppm |
| Morpholine -CH₂-N- | ~48 ppm | - |
| Morpholine -CH₂-O- | ~66 ppm | - |
Table 3: Key IR Absorption Bands (Predicted for this compound and Experimental for 2-Chlorobenzoic Acid)
| Functional Group | This compound (Predicted) | 2-Chlorobenzoic Acid (Experimental) |
| O-H (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | 2500-3300 cm⁻¹ (broad) |
| C-H (Aromatic) | 3000-3100 cm⁻¹ | 3000-3100 cm⁻¹ |
| C=O (Carboxylic Acid) | ~1680 cm⁻¹ | ~1688 cm⁻¹ |
| C=C (Aromatic) | ~1600, 1500 cm⁻¹ | ~1600, 1470 cm⁻¹ |
| C-O (Ether in Morpholine) | ~1115 cm⁻¹ | - |
| C-N (Amine in Morpholine) | ~1230 cm⁻¹ | - |
| C-Cl | ~750 cm⁻¹ | ~740 cm⁻¹ |
Table 4: Mass Spectrometry Data (Predicted for this compound and Experimental for 2-Chlorobenzoic Acid)
| Parameter | This compound (Predicted) | 2-Chlorobenzoic Acid (Experimental) |
| Molecular Formula | C₁₁H₁₂ClNO₃ | C₇H₅ClO₂ |
| Molecular Weight | 241.67 g/mol | 156.57 g/mol |
| Major Fragment Ions (m/z) | 241 [M]⁺, 196 [M-COOH]⁺, 154, 126 | 156 [M]⁺, 139 [M-OH]⁺, 111 [M-COOH]⁺, 75 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal) is recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition and Processing: The mass spectrum is recorded, showing the relative abundance of different ions. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of substituted benzoic acids.
Assessing the Purity of Synthesized 2-Chloro-4-morpholinobenzoic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides an objective comparison of key analytical techniques for assessing the purity of 2-Chloro-4-morpholinobenzoic acid, a vital intermediate in pharmaceutical synthesis. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are compared, supported by detailed experimental protocols and illustrative data.
Comparison of Analytical Techniques
The choice of analytical method for purity assessment depends on various factors, including the nature of the compound, potential impurities, and the desired level of sensitivity and structural information. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information. |
| Primary Use | Quantification of the main compound and separation of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. | Structural elucidation, confirmation of identity, and quantification of the main compound and impurities. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Required. May necessitate derivatization for non-volatile compounds. | Not required. The sample is dissolved in a suitable deuterated solvent. |
| Limit of Detection | Typically in the parts-per-million (ppm) to parts-per-billion (ppb) range.[1] | High sensitivity, often in the parts-per-billion (ppb) to parts-per-trillion (ppt) range for targeted impurities. | Generally less sensitive than chromatographic methods for trace impurity detection. |
| Structural Info | Limited to retention time and UV spectra, which are not definitive for structural elucidation. | Provides mass spectra, which can be used to identify known impurities by library matching or to propose structures for unknown impurities. | Provides detailed information about the molecular structure, including connectivity and stereochemistry, which is invaluable for identifying and characterizing unknown impurities. |
| Potential Impurities Detected | Starting materials (e.g., 2,4-dichlorobenzoic acid, morpholine), intermediates, by-products of the synthesis, and degradation products. | Volatile organic compounds, residual solvents, and certain volatile by-products. | Structural isomers, regioisomers, and other impurities with distinct NMR signals. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative analysis of this compound and the separation of potential non-volatile impurities. A reversed-phase HPLC method is generally suitable for this type of compound.[2][3][4]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
This compound reference standard
-
Sample of synthesized this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. The exact ratio may need to be optimized.
-
Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Accurately weigh the synthesized this compound and dissolve it in the mobile phase to a similar concentration as the standard stock solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity of the synthesized compound by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method). Quantify the amount of the main compound using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the identification and quantification of volatile and semi-volatile impurities in the synthesized this compound, such as residual solvents or volatile by-products.[5][6]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of chlorinated aromatic compounds (e.g., HP-5MS)
Reagents:
-
Methanol or Dichloromethane (GC grade)
-
Sample of synthesized this compound
-
(Optional) Internal standard for quantitative analysis
Procedure:
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in a suitable solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL. If the target compound is not sufficiently volatile, derivatization may be necessary.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
Mass spectrometer settings: Scan in a full scan mode over a mass range of m/z 50-500.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC). Identify the peak for this compound (if volatile enough) and any other peaks corresponding to impurities. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of the synthesized this compound and for identifying and quantifying impurities that have distinct NMR signals.[7][8]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Sample of synthesized this compound
-
(Optional) Internal standard for quantitative NMR (qNMR)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in about 0.6 mL of a suitable deuterated solvent in an NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
(Optional) Perform 2D NMR experiments like COSY and HSQC for more detailed structural assignment.
-
-
Data Analysis:
-
Structural Confirmation: Analyze the chemical shifts, integration values, and coupling patterns in the ¹H and ¹³C NMR spectra to confirm that the structure is consistent with this compound. For the aromatic protons, expect complex splitting patterns. The morpholine protons will typically show characteristic signals in the aliphatic region. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
-
Purity Assessment: Look for any unexpected peaks in the spectra. The integration of these impurity peaks relative to the integration of the peaks of the main compound can be used to estimate the level of impurity. For more accurate quantification, quantitative NMR (qNMR) can be performed using a certified internal standard.
-
Visualizing the Workflow and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for the purity assessment of synthesized compounds.
Caption: Comparison of information obtained from different analytical techniques.
By employing a combination of these powerful analytical techniques, researchers can confidently assess the purity of synthesized this compound, ensuring its quality and suitability for subsequent stages of drug development and manufacturing. This multi-faceted approach provides a comprehensive understanding of the impurity profile, which is essential for meeting regulatory requirements and ensuring the safety and efficacy of the final pharmaceutical product.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Analysis of 2-Morpholinobenzoic Acid Derivatives and Related Compounds
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of morpholine-containing benzoic acid derivatives, focusing on their potential as antiproliferative and antimicrobial agents. This guide is based on available data for structurally related analogs due to the limited public information on 2-Chloro-4-morpholinobenzoic acid derivatives.
This publication provides a comparative analysis of the in vitro performance of various derivatives of 2-morpholinobenzoic acid and other related morpholine-containing compounds. The objective is to offer a clear, data-driven comparison to inform research and development in medicinal chemistry. The data presented is compiled from publicly available studies and focuses on antiproliferative and antimicrobial activities.
Antiproliferative Activity of 2-Morpholinobenzoic Acid Derivatives
A study focused on the development of 2-morpholinobenzoic acid derivatives as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer.[1] The core structure investigated was 2-morpholino-5-N-benzylamino benzoic acid and its derivatives. The in vitro antiproliferative activity of these compounds was evaluated against MDA-MB-231 (human breast cancer) and HCT116 (human colon cancer) cell lines.
Comparative Data of Antiproliferative Activity
Below is a summary of the antiproliferative activity of selected 2-morpholinobenzoic acid derivatives. The data highlights the percentage of cell proliferation remaining after treatment with the compounds at a concentration of 10 µM. Lower percentages indicate higher antiproliferative activity.
| Compound ID | Substitution on Benzyl Ring | MDA-MB-231 Cell Proliferation (%) | HCT116 Cell Proliferation (%) |
| 10h | 2-Bromo | 51.3 ± 13.3 | 29.5 ± 8.6 |
| 12j | 4-Bromo (Hydroxamic acid) | 21.8 ± 5.5 | 18.1 ± 5.6 |
Data extracted from a study on 2-morpholinobenzoic acid scaffold as antiproliferative PC-PLC inhibitors.[1]
Antimicrobial Activity of Morpholine Derivatives
In a separate study, a series of novel morpholine derivatives were synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and yeast strains.[2] The minimum inhibitory concentration (MIC) was determined to assess the potency of these compounds.
Comparative Data of Antimicrobial Activity
The following table summarizes the minimum inhibitory concentrations (MIC) in µM for a promising morpholine derivative against selected microorganisms.
| Compound ID | Microorganism | MIC (µM) |
| 15 | C. albicans | 0.83 |
| 15 | E. coli | 0.83 |
Data from a study on the synthesis and in vitro antimicrobial activity of novel morpholine derivatives.[2]
Experimental Protocols
Antiproliferative Assay (MTT Assay)
The assessment of cytotoxic effects of the derivatives on cancerous cell lines such as MCF-7 and SW480 is commonly performed using the MTT assay.[2] A detailed, generalized protocol is as follows:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours. During this time, viable cells metabolize MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Antimicrobial Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds against bacteria and yeast is determined using the broth microdilution method.[2]
-
Preparation of Inoculum: Bacterial and yeast strains are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Methodologies and Pathways
To better illustrate the processes involved in the evaluation of these compounds, the following diagrams are provided.
Caption: General workflow for the synthesis and in vitro evaluation of bioactive compounds.
Caption: Simplified signaling pathway involving PC-PLC and its inhibition.
References
- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of the in vitro Antimicrobial Activity of Triazoles, Morpholines and Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
For Immediate Release
This guide provides a detailed comparison of the antiproliferative activities of 2-Chloro-4-morpholinobenzoic acid and its related compounds. The primary mechanism of action for this class of compounds is the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), a key enzyme in cancer cell signaling. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The dysregulation of choline phospholipid metabolism is a hallmark of various cancers, with the overexpression of phosphatidylcholine-specific phospholipase C (PC-PLC) being a critical factor. PC-PLC hydrolyzes phosphatidylcholine to generate the second messengers phosphocholine and diacylglycerol (DAG). DAG, in particular, activates several oncogenic signaling pathways, including those mediated by protein kinase C (PKC), NF-κB, and mitogen-activated protein kinases (MAPK), promoting cellular proliferation and metastatic progression. Consequently, inhibitors of PC-PLC are promising candidates for novel anticancer therapies. This guide focuses on compounds built around a 2-morpholinobenzoic acid scaffold, exploring their structure-activity relationships and antiproliferative efficacy.
Comparative Antiproliferative Activity
| Compound ID | Structure (Scaffold: 2-morpholino-4-N-benzylaminobenzoic acid) | R Group (Substitution on Benzyl Ring) | % Proliferation in MDA-MB-231 (at 10 µM) | % Proliferation in HCT116 (at 10 µM) |
| 11a | 2-morpholino-4-(benzylamino)benzoic acid | H | 99.1 ± 19.9 | 103.2 ± 17.8 |
| 11h | 2-morpholino-4-((2-bromobenzyl)amino)benzoic acid | 2-Br | 51.3 ± 13.3 | 29.5 ± 8.6 |
| 11j | 2-morpholino-4-((4-bromobenzyl)amino)benzoic acid | 4-Br | Not Reported | Not Reported |
| 11k | 2-morpholino-4-((2-methoxybenzyl)amino)benzoic acid | 2-OMe | 104.9 ± 15.4 | 104.4 ± 15.0 |
| 11l | 2-morpholino-4-((3-methoxybenzyl)amino)benzoic acid | 3-OMe | 105.8 ± 10.2 | 109.2 ± 15.5 |
| 11m | 2-morpholino-4-((4-methoxybenzyl)amino)benzoic acid | 4-OMe | 105.9 ± 5.6 | 103.8 ± 10.3 |
In addition to the carboxylic acid series, the corresponding hydroxamic acid derivatives were also evaluated and showed significantly greater antiproliferative activity.
| Compound ID | Structure (Scaffold: 2-morpholino-4-N-benzylaminobenzohydroxamic acid) | R Group (Substitution on Benzyl Ring) | % Proliferation in MDA-MB-231 (at 10 µM) | % Proliferation in HCT116 (at 10 µM) |
| 12j | N-hydroxy-2-morpholino-4-((4-bromobenzyl)amino)benzamide | 4-Br | 21.8 ± 5.5 | 18.1 ± 5.6 |
Data sourced from a study on 2-morpholinobenzoic acid scaffolds as antiproliferative PC-PLC inhibitors.[1]
Mechanism of Action: PC-PLC Signaling Pathway
The antiproliferative effects of the 2-morpholinobenzoic acid derivatives are attributed to their inhibition of PC-PLC. This inhibition disrupts the production of diacylglycerol (DAG), a critical second messenger that activates multiple downstream signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Caption: PC-PLC signaling pathway and the inhibitory action of 2-morpholinobenzoic acid derivatives.
Experimental Protocols
The following section details the methodology used to assess the antiproliferative effects of the compounds.
³H-Thymidine Incorporation Assay for Cell Proliferation
This assay measures the amount of radioactively labeled thymidine incorporated into the DNA of proliferating cells, providing a direct measure of cell division.
References
Cross-Validation of Analytical Methods for 2-Chloro-4-morpholinobenzoic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-Chloro-4-morpholinobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the accuracy and consistency of its analytical methods through cross-validation is a crucial step in the drug development pipeline.
This guide provides a framework for the cross-validation of analytical methods for this compound, offering a comparative overview of potential analytical techniques. Due to the limited publicly available, validated methods for this specific compound, this guide will focus on established analytical approaches for similar chemical structures, such as chlorobenzoic acids and morpholine-containing compounds. This comparative framework can be adapted as specific methods for this compound are developed and validated.
Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results across different laboratories, with different analysts, or using different equipment.[1] This is particularly critical in regulated environments to ensure data integrity and support regulatory submissions.[1]
Comparative Analytical Methodologies
The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Gas Chromatography-Mass Spectrometry (GC-MS) could also be considered, potentially with a derivatization step to improve the volatility of the analyte.
Below is a comparative table outlining the potential performance characteristics of these methods, based on typical results for analogous compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization |
| Principle | Separation based on polarity, with UV detection. | Separation based on polarity, with mass-based detection providing high selectivity and sensitivity. | Separation of volatile compounds, with mass-based detection. |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (%) | 98 - 102 | 95 - 105 | 90 - 110 |
| Precision (RSD%) | < 2.0 | < 5.0 | < 10.0 |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range | pg/mL to ng/mL range |
| Sample Throughput | Moderate | High | Moderate |
| Cost | Lower | Higher | Moderate |
| Specificity | Good, but potential for interference from co-eluting impurities. | Excellent, highly specific due to mass detection. | Excellent, highly specific due to mass detection. |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and cross-validation of any analytical method. Below are generalized protocols for HPLC and LC-MS/MS that can serve as a starting point for method development and validation for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a standard reversed-phase HPLC method.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
This compound reference standard
2. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (typically around 254 nm for aromatic compounds).
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a general approach for a sensitive and selective LC-MS/MS method.
1. Instrumentation and Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
UPLC/HPLC column suitable for polar compounds (e.g., C18 or HILIC)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or Ammonium formate (as mobile phase modifiers)
-
This compound reference standard
2. LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from potential impurities.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: Determined by infusion of the reference standard.
-
Collision Energy and other MS parameters: Optimized for the specific analyte and instrument.
4. Sample Preparation:
-
Similar to the HPLC protocol, with potential for further dilution to accommodate the higher sensitivity of the LC-MS/MS system.
Visualization of Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
References
literature comparison of 2-Chloro-4-morpholinobenzoic acid synthesis yields
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a potential synthetic pathway for 2-Chloro-4-morpholinobenzoic acid, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct, published syntheses with reported yields for this specific molecule, this document outlines a well-established synthetic strategy—nucleophilic aromatic substitution—and provides a detailed, plausible experimental protocol.
Introduction to Synthetic Strategies
The synthesis of this compound typically involves the formation of a carbon-nitrogen bond between a substituted benzene ring and a morpholine moiety. The primary strategies for achieving this transformation are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The choice of method often depends on the starting materials, desired yield, and reaction conditions.
This guide focuses on the nucleophilic aromatic substitution pathway, a fundamental and widely used method in organic synthesis.
Comparative Analysis of a Plausible Synthetic Method
Given the absence of multiple, directly comparable, and peer-reviewed synthetic procedures with yield data for this compound in the searched literature, this guide presents a detailed protocol for a highly plausible and commonly employed method: the nucleophilic aromatic substitution of 2,4-dichlorobenzoic acid with morpholine. This method is based on established chemical principles for the synthesis of analogous compounds.
Method 1: Nucleophilic Aromatic Substitution
This approach involves the direct displacement of a halide at the 4-position of a dihalobenzoic acid by morpholine. The presence of a carboxylic acid and a second halogen on the aromatic ring influences the reactivity and requires careful control of reaction conditions to achieve regioselectivity and a good yield.
Table 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
| Parameter | Details |
| Starting Material | 2,4-Dichlorobenzoic acid |
| Reagent | Morpholine |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Base | Potassium Carbonate (K₂CO₃) |
| Reaction Temperature | 120-150 °C |
| Reaction Time | 12-24 hours |
| Plausible Yield | Moderate to Good (Estimated 60-80%)* |
*Note: The yield is an estimation based on similar reported reactions and has not been experimentally verified from the searched literature for this specific product.
Experimental Protocol
The following is a detailed, hypothetical experimental protocol for the synthesis of this compound via nucleophilic aromatic substitution.
Materials:
-
2,4-Dichlorobenzoic acid
-
Morpholine
-
Potassium Carbonate (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-dichlorobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMSO.
-
Addition of Reagent: To the stirring suspension, add morpholine (1.5 eq) at room temperature.
-
Reaction: Heat the reaction mixture to 140 °C and maintain this temperature with vigorous stirring for 18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidification: Acidify the aqueous mixture to a pH of approximately 2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Logical Workflow of Synthesis and Analysis
The following diagram illustrates the logical progression from starting materials to the final product and its subsequent analysis.
Caption: Logical flow for the synthesis of this compound.
This guide serves as a foundational resource for the synthesis of this compound. Researchers are encouraged to use this information as a starting point for their own experimental work and to consult the broader literature on nucleophilic aromatic substitution for further optimization and alternative approaches. As more specific synthetic procedures become available, this guide will be updated to provide a more comprehensive comparison.
Safety Operating Guide
Proper Disposal of 2-Chloro-4-morpholinobenzoic Acid: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for 2-Chloro-4-morpholinobenzoic acid, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Due to its chlorinated organic nature and the presence of a morpholine group, this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the waste should occur in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The following step-by-step process outlines the approved method for the disposal of this compound:
-
Waste Identification and Segregation:
-
Treat all this compound, including any contaminated materials (e.g., weighing boats, gloves, absorbent pads), as hazardous waste.
-
This compound is a chlorinated organic substance. Do not mix it with non-halogenated solvent waste.[1] Keeping halogenated and non-halogenated waste streams separate is crucial for proper disposal and can prevent costly repackaging efforts.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. High-density polyethylene (HDPE) containers are generally suitable.
-
Ensure the container is in good condition and has a secure, tight-fitting lid.[2]
-
Do not overfill the container; a headspace of at least 10% should be left to accommodate expansion.[2]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the primary hazards associated with the chemical. Based on similar compounds, these may include "Irritant" and "Environmental Hazard."
-
Record the accumulation start date (the date the first piece of waste was added to the container).
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the EHS department or contractor with a complete and accurate description of the waste.
-
Prohibited Disposal Methods: Under no circumstances should this compound be disposed of down the drain or in the regular trash.[3][4] This can lead to severe environmental pollution and damage to wastewater treatment systems.
-
Recommended Disposal Method
The preferred method for the permanent disposal of chlorinated organic compounds like this compound is high-temperature incineration in a facility equipped with appropriate emission controls.[5][6] This process ensures the complete destruction of the hazardous components. For morpholine and its derivatives, controlled incineration is also the recommended disposal method.[5]
Quantitative Data Summary
For chlorinated organic compounds, specific disposal regulations can vary. The following table provides a general overview of key considerations, though it is essential to consult local and institutional regulations for specific quantitative limits.
| Parameter | Guideline | Source |
| Halogenated vs. Non-halogenated Waste | Halogenated organic solvent waste must be segregated from non-halogenated streams. | [1] |
| Container Filling Level | Do not fill waste containers beyond 90% of their capacity. | [2] |
| pH of Aqueous Waste for Drain Disposal | Not applicable. Chlorinated organic compounds should not be drain disposed regardless of pH. | [7] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability within their institutions.
References
- 1. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 2. msdsdigital.com [msdsdigital.com]
- 3. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. Morpholine (HSG 92, 1995) [inchem.org]
- 6. benchchem.com [benchchem.com]
- 7. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-Chloro-4-morpholinobenzoic acid
Essential Safety and Handling Guide for 2-Chloro-4-morpholinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling this compound (CAS No. 175153-55-6). Due to the absence of a specific Safety Data Sheet (SDS), this document combines hazard information from related compounds, including chlorinated benzoic acids and morpholine derivatives, to establish a comprehensive and conservative safety protocol. The information herein is intended to supplement, not replace, institutional safety procedures and professional judgment.
Hazard Identification and Summary
This compound is classified as an irritant[1]. Based on its structural components—a chlorinated aromatic ring and a morpholine moiety—it should be handled as a hazardous compound with the potential for skin, eye, and respiratory irritation. Morpholine is known to be corrosive and toxic, causing severe irritation to the skin, eyes, and respiratory tract upon contact and inhalation[2][3][4][5]. Halogenated aromatic compounds also necessitate strict safety measures to prevent exposure[6]. Therefore, a cautious approach is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes | Chemical safety goggles or a face shield | Must be worn at all times to protect against splashes and airborne particles. Morpholine and its derivatives can cause serious eye damage.[3][5][7] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact, which can cause irritation and potential absorption. Morpholine is toxic upon skin contact.[2][3][5] |
| Lab coat or chemical-resistant apron | To protect clothing and underlying skin from spills and contamination. | |
| Respiratory | Use of a chemical fume hood | All handling of the solid and any solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[6] |
| NIOSH-approved respirator | A respirator may be necessary for spill cleanup or if working outside of a fume hood, depending on the scale of work and institutional guidelines. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work Area: All work with this compound must be conducted within a properly functioning chemical fume hood.[6]
-
Ventilation: Ensure adequate ventilation in the laboratory.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.
2. Handling Procedures:
-
Weighing and Transfer:
-
Handle the solid compound carefully to avoid generating dust.
-
Use appropriate tools for transfer, such as a spatula or powder funnel.
-
Close the container tightly after use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, do so in a controlled manner within the fume hood.
-
-
General Practices:
-
Avoid direct contact with the compound.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
3. Spill and Emergency Procedures:
-
Small Spills:
-
If a small amount of solid is spilled, carefully sweep it up with an appropriate tool and place it in a sealed container for disposal. Avoid creating dust.
-
For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8]
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office.
-
Only personnel with appropriate training and PPE should address large spills.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination.
-
Waste Categorization: This compound is a halogenated organic compound and must be disposed of as hazardous waste.[6][9]
-
Waste Collection:
-
Collect all waste containing this compound, including excess solid, solutions, and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled hazardous waste container.[6]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard warnings.[6]
-
-
Disposal Procedure:
-
Do not mix halogenated waste with non-halogenated waste streams.[9]
-
Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) office.
-
Incineration at high temperatures is a common disposal method for halogenated compounds to prevent the formation of toxic byproducts.[10]
-
Visual Workflow for PPE Selection
The following diagram outlines the logical steps for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. 2-CHLORO-4-MORPHOLINOBENZENECARBOXYLIC ACID CAS#: 175153-55-6 [amp.chemicalbook.com]
- 2. Toxicity of morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Morpholine (HSG 92, 1995) [inchem.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. nj.gov [nj.gov]
- 9. bucknell.edu [bucknell.edu]
- 10. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
